Product packaging for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1111638-02-8)

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1519774
Numéro CAS: 1111638-02-8
Poids moléculaire: 211.06 g/mol
Clé InChI: IWLFWGLFINYFHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1519774 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1111638-02-8

Propriétés

IUPAC Name

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLFWGLFINYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670449
Record name 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-02-8
Record name 2-Methyl-5-bromo-7-azaindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of potent and selective kinase inhibitors. This document details its physicochemical properties, provides validated, step-by-step synthesis protocols, and explores its application in the synthesis of targeted therapeutics, particularly focusing on its role in the development of inhibitors for critical signaling pathways such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).

Core Molecular Attributes

This compound, also known as 2-methyl-5-bromo-7-azaindole, is a solid, off-white to white compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1111638-02-8[1][2][3]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Appearance Off-white to white solid
Boiling Point 320 - 324 °C at 760 mmHg
Storage Temperature Room Temperature (20 to 22 °C), sealed in dry conditions

Synthesis Protocols and Mechanistic Rationale

The synthesis of this compound is a critical process for its utilization in drug discovery. A common and efficient method involves the cyclization of a substituted pyridine precursor.

Synthesis via Intramolecular Cyclization

A robust method for the synthesis of this compound involves the potassium tert-butoxide-mediated cyclization of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-ylamine (91 g, 431 mmol) in tert-butanol (700 mL).

  • Addition of Base: To the stirred solution, add a 1M solution of potassium tert-butoxide in tert-butanol.

  • Reaction: Heat the reaction mixture to 85°C and maintain for 1 hour.[4]

  • Work-up:

    • Allow the mixture to cool to ambient temperature.

    • Pour the reaction mixture into a 1:1 mixture of water and ice (approximately 1 L).

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and allow it to air dry.

  • Purification:

    • Dissolve the crude solid in dichloromethane.

    • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford the title compound as a brown solid (88.7 g, 97% yield).[4]

Causality of Experimental Choices:

  • Potassium tert-butoxide: This strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the intramolecular cyclization onto the alkyne. Its bulky nature minimizes competing side reactions.

  • tert-Butanol: This solvent is ideal for this reaction as it readily dissolves the reactants and has a sufficiently high boiling point for the reaction to proceed efficiently.

  • Aqueous Work-up: Quenching the reaction with water and ice precipitates the organic product, allowing for easy separation from the inorganic byproducts.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Analytical Data
¹H NMR (400 MHz, CDCl₃) δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[4]
Mass Spectrum (m/z) 210 (M + H)⁺.[4]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The bromine atom at the 5-position of this compound provides a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 5-position, leading to a diverse library of compounds for biological screening.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., potassium phosphate, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.[5]

  • Reaction: Heat the reaction mixture to 85-95°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow A Reaction Setup (Inert Atmosphere) B Solvent Addition (Degassed) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Continue reaction E Work-up (Extraction and Washing) D->E Reaction complete F Purification (Column Chromatography) E->F G Final Product F->G

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Targeting Key Signaling Pathways

Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFRs.[6] By occupying the ATP-binding site of the kinase, these inhibitors can block downstream signaling and inhibit cancer cell proliferation and survival.

FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT AKT->Gene FGF FGF Ligand FGF->FGFR:f0 Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR:f0

Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop selective JAK inhibitors.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene Cytokine Cytokine Cytokine->Receptor Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Use appropriate protective gloves.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Handling and Storage:

  • Ensure adequate ventilation when handling.

  • Avoid formation of dust.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

First-Aid Measures:

  • If Inhaled: Move the victim into fresh air.

  • In Case of Skin Contact: Take off contaminated clothing immediately and wash with soap and water.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the ability to undergo further functionalization, particularly through Suzuki-Miyaura cross-coupling, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

A Senior Application Scientist's Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We detail its fundamental physicochemical properties, provide an expert-validated synthetic protocol with mechanistic insights, and explore its strategic application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The 7-Azaindole Core and the Strategic Value of this compound

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its structure is bioisosteric to indole, enabling it to mimic the natural substrate in various enzymatic pockets while offering distinct advantages. The pyridine nitrogen introduces a hydrogen bond acceptor site, altering the molecule's electronic properties and metabolic stability, which can be pivotal for enhancing target affinity and optimizing pharmacokinetic profiles.

Derivatives of the 7-azaindole core are central to numerous approved and investigational drugs, particularly in oncology. They serve as the foundational framework for potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] Abnormal kinase activity is a hallmark of many cancers, making targeted kinase inhibition a cornerstone of modern cancer therapy.

Within this important class of compounds, This compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized for facile, late-stage diversification:

  • The 5-bromo group provides a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents. This is a cornerstone of structure-activity relationship (SAR) studies.

  • The 2-methyl group can provide beneficial steric interactions within a target's binding site and can improve metabolic stability.

  • The pyrrole N-H group offers an additional site for substitution, further expanding the chemical space accessible from this single building block.

This guide will elucidate the essential technical details of this compound, providing a robust foundation for its effective utilization in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its successful application in synthesis and screening. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[2][3]
Molecular Weight 211.06 g/mol [2][3]
CAS Number 1111638-02-8[2][3]
Appearance Solid[2]
InChI Key IWLFWGLFINYFHA-UHFFFAOYSA-N[2]
Canonical SMILES Cc1cc2cc(Br)cnc2[nH]1[2]

Synthesis and Mechanistic Rationale

The construction of the 7-azaindole core is a critical step. One efficient and high-yielding reported method involves the base-mediated intramolecular cyclization of a substituted propynyl-pyridin-2-ylamine precursor.

Synthetic Pathway

The synthesis proceeds via the treatment of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine with a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu).[2]

G cluster_0 Synthesis of this compound Start 5-Bromo-3-prop-1-ynyl- pyridin-2-ylamine Reagent Potassium tert-butoxide (KOtBu) in tert-butanol Start->Reagent 1. Treat with Process Intramolecular Cyclization (Heat, 85 °C) Reagent->Process 2. Induce Product 5-bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Process->Product 3. Yields

Caption: High-level workflow for the synthesis of the title compound.

Causality in Reagent Selection
  • Potassium tert-butoxide (KOtBu): The choice of this reagent is critical. As a bulky, strong base, it is highly effective at deprotonating the amine (N-H) without acting as a nucleophile that could otherwise lead to unwanted side reactions with the alkyne.

  • tert-Butanol Solvent: This solvent is the conjugate acid of the base, which helps to maintain a stable and highly basic reaction environment. Its high boiling point is also suitable for the elevated temperature (85 °C) required to overcome the activation energy for the cyclization.

  • Intramolecular Cyclization: The reaction proceeds via a 6-endo-dig cyclization. The deprotonated amine attacks the internal carbon of the alkyne, forming the five-membered pyrrole ring fused to the pyridine core. The subsequent tautomerization leads to the stable aromatic pyrrolo[2,3-b]pyridine system. This regioselectivity is driven by the geometric constraints of the molecule, favoring the formation of the thermodynamically stable fused ring system.

Characterization Data

Validation of the final product is achieved through standard analytical techniques. The reported proton NMR data confirms the structure.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, NH), 8.22 (d, J = 2.1 Hz, 1H, Ar-H), 7.91 (d, J = 2.1 Hz, 1H, Ar-H), 6.13 (s, 1H, Ar-H), 2.52 (s, 3H, CH₃).[2]

Core Application in Drug Discovery: A Scaffold for FGFR Inhibitors

The primary utility of this compound is as a versatile starting material for potent and selective kinase inhibitors. A prominent example is in the development of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family.

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, through mutations or overexpression, is a known driver in various cancers, including breast, bladder, and lung cancers.[1] Therefore, inhibiting FGFRs is a validated therapeutic strategy.

cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Inhibitor Inhibitor derived from 5-bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Blocks ATP Binding Site GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Role of a 7-azaindole-based inhibitor in the FGFR pathway.

Derivatives synthesized from this compound are designed to compete with ATP for the kinase domain of the FGFR. The 7-azaindole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the enzyme. The substituent introduced at the 5-position via cross-coupling extends into a hydrophobic pocket, and its identity is crucial for determining both potency and selectivity against other kinases.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important transformation for this building block. It enables the formation of a C-C bond between the C5 position and a new aryl or heteroaryl group. The following protocol is a representative procedure adapted from literature for a structurally similar substrate and serves as a robust starting point for optimization.[4][5]

Objective

To synthesize a 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.175 equiv), and potassium phosphate (2.3 equiv).[4]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Scientist's Note: It is imperative to establish and maintain an inert atmosphere. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 solvent mixture.[4] The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).

    • Scientist's Note: The aqueous phase is essential for the base to function effectively and to facilitate the transmetalation step of the catalytic cycle. Degassing the water (e.g., by sparging with argon) removes dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to 85–95 °C with vigorous stirring.[4]

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting bromide is consumed (typically 12-18 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine product.

start Start setup 1. Reaction Setup (Add reagents to flask under inert atmosphere) start->setup solvents 2. Solvent Addition (Anhydrous Dioxane / Degassed Water) setup->solvents reaction 3. Heat & Stir (85-95°C, 12-18h) Monitor by TLC/LC-MS solvents->reaction workup 4. Work-up (Cool, Filter, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

Proper handling of this compound and its precursors is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: This compound is a solid. Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical fume hood.

  • Health Hazards: While specific data for this exact compound is limited, related bromo-aza-heterocycles are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its pre-installed functionalities—a reactive bromine atom for diversification and a stable 7-azaindole core for target engagement—make it an exceptionally efficient building block for constructing complex molecular architectures. As demonstrated by its application in the synthesis of FGFR inhibitors, this compound provides a reliable and versatile entry point for developing next-generation targeted therapies. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is key to unlocking its full potential in drug discovery programs.

References

The Strategic Importance of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class. Its unique electronic properties and structural rigidity make it an ideal foundation for the design of potent and selective inhibitors of various enzymes, particularly kinases. This guide focuses on a key derivative, 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a versatile building block that has become instrumental in the development of numerous clinical candidates and approved drugs. Its IUPAC name is confirmed as This compound . This document will provide a comprehensive overview of its synthesis, chemical properties, and, most importantly, its strategic application in the design of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis and drug design.

PropertyValueReference
IUPAC Name This compoundInternal Verification
CAS Number 1111638-02-8[1][2]
Molecular Formula C₈H₇BrN₂[1][2]
Molecular Weight 211.06 g/mol [1][2]
Appearance Solid[2]
¹H NMR (CDCl₃, 300 MHz) δ 10.26 (br s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.92 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H)[1]
MS (m/z) 210 (M+H)⁺[1]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The construction of the this compound core is a critical process that enables its use in drug discovery programs. While several synthetic routes exist, a common and efficient method involves an intramolecular cyclization. The following protocol outlines a representative synthesis, highlighting the key transformations and the rationale behind the choice of reagents.

Experimental Protocol: Intramolecular Cyclization Approach

This synthesis commences from 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, which undergoes a base-mediated cyclization.

Step 1: Cyclization of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

  • To a solution of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine (1 equivalent) in tert-butanol, add a 1M solution of potassium tert-butoxide in tert-butanol (1.6 equivalents).[1]

  • Heat the reaction mixture to 85 °C and maintain this temperature for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 1:1 mixture of ice and water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and allow it to air dry.

  • For further purification, dissolve the crude solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford the pure this compound.[1]

Causality Behind Experimental Choices
  • Potassium tert-butoxide (KOtBu): This strong, non-nucleophilic base is crucial for the cyclization step.[3][4] Its primary role is to deprotonate the amino group of the starting material, initiating the intramolecular attack on the alkyne. The bulky tert-butyl group minimizes side reactions that could occur with a smaller, more nucleophilic base.

  • tert-Butanol: This solvent is ideal for reactions involving potassium tert-butoxide, as it is the conjugate acid of the base and thus does not interfere with the reaction. Its relatively high boiling point allows the reaction to be conducted at the elevated temperatures required for efficient cyclization.

  • Aqueous Workup: Quenching the reaction with ice and water serves to neutralize any remaining base and precipitate the organic product, which has limited solubility in aqueous media.

  • Trituration with Diethyl Ether: This final purification step is effective in removing any non-polar impurities, yielding the desired product in high purity.

Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold, and specifically the 5-bromo-2-methyl derivative, is a cornerstone in the design of kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[5] Derivatives of this compound have been extensively explored as FGFR inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[5]

A notable example is the optimization of a lead compound which led to the identification of potent pan-FGFR inhibitors. For instance, compound 4h from a reported study, a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, exhibited impressive inhibitory activity against FGFR1-4.[5]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[5]

The development of such compounds highlights the utility of the this compound core in generating potent and selective kinase inhibitors.

Inhibition of Other Kinases: CDK8 and B-RAF

The versatility of the this compound scaffold extends beyond FGFR. It has also been successfully employed in the development of inhibitors for other key cancer-related kinases:

  • Cyclin-Dependent Kinase 8 (CDK8): As a key regulator of transcription, CDK8 is an emerging target in oncology. A potent type II CDK8 inhibitor, compound 22 , incorporating the 1H-pyrrolo[2,3-b]pyridine moiety, demonstrated an IC₅₀ of 48.6 nM.[6]

  • B-RAF: The V600E mutation in B-RAF is a driver in many cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent B-RAFV600E inhibitors, with compounds 34e and 35 showing IC₅₀ values of 0.085 µM and 0.080 µM, respectively.[1]

Mechanism of Action: Disrupting Key Oncogenic Signaling Pathways

Inhibitors derived from the this compound scaffold exert their anticancer effects by blocking the catalytic activity of their target kinases. This, in turn, disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. Two of the most important pathways affected are the RAS-MEK-ERK and the PI3K-Akt pathways.

The RAS-MEK-ERK Signaling Pathway

This pathway is a central regulator of cell proliferation and is often hyperactivated in cancer.[7][8][9] FGFR activation leads to the activation of RAS, which initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell cycle progression.

RAS_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates ERK_cyto ERK ERK_nuc ERK ERK_cyto->ERK_nuc Inhibitor This compound -derived FGFR Inhibitor Inhibitor->RTK Inhibits

Caption: RAS-MEK-ERK signaling cascade and the point of inhibition.

The PI3K-Akt Signaling Pathway

This pathway is crucial for cell survival, growth, and metabolism.[2][10][11] Upon activation by receptor tyrosine kinases like FGFR, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane, where it is activated. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK FGFR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Survival Cell Survival, Growth, Inhibition of Apoptosis Downstream->Survival Promotes Inhibitor This compound -derived FGFR Inhibitor Inhibitor->RTK Inhibits

Caption: PI3K-Akt signaling cascade and the point of inhibition.

By inhibiting FGFR at the apex of these cascades, drugs derived from this compound can effectively shut down these pro-tumorigenic signals.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of oncology. Its synthetic accessibility, coupled with the versatility of the 5-bromo substituent for diversification, has enabled the development of a multitude of potent and selective kinase inhibitors. The successful translation of these molecules into clinical candidates and approved drugs is a testament to the power of this privileged scaffold. As our understanding of the molecular drivers of disease continues to grow, it is certain that this compound and its derivatives will continue to be a fertile ground for the discovery of novel therapeutics.

References

An In-depth Technical Guide to 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core physical properties, spectroscopic profile, synthesis, and applications, offering field-proven insights for researchers and scientists.

Introduction: The Significance of the 7-Azaindole Scaffold

This compound belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its structural similarity to purine and indole allows it to interact with various biological targets. The strategic placement of a bromine atom on this scaffold provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[1] Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine core are foundational to the development of targeted therapies, including potent kinase inhibitors for cancer treatment.[3][4]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in experimental settings, from reaction conditions to formulation. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1111638-02-8[5]
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
Appearance Solid
InChI Key IWLFWGLFINYFHA-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

Section 2: Spectroscopic Profile

Structural elucidation is confirmed through spectroscopic analysis. The following data provides a definitive profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is critical for confirming the compound's structure and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[5]

  • ¹H NMR (300 MHz, CDCl₃): δ 10.26 (br s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.92 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[5]

Expert Interpretation:

  • The broad singlet observed at ~10.2 ppm is characteristic of the pyrrole N-H proton.

  • The two doublets at 8.22 and 7.91 ppm correspond to the two aromatic protons on the pyridine ring, with their small coupling constant (J = 2.1 Hz) indicating a meta-relationship.

  • The singlet at 6.13 ppm is assigned to the proton on the pyrrole ring.

  • The sharp singlet at 2.52 ppm integrates to three protons, confirming the presence of the methyl group.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

  • MS (m/z): 210 (M+H)⁺.[5]

    • Scientist's Note: The reported M+H value of 210 appears to be a typographical error in the source literature. Given the calculated molecular weight of 211.06 g/mol , the expected m/z for the [M+H]⁺ ion would be approximately 211 or 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Section 3: Synthesis and Purification Protocol

The synthesis of this compound is achieved via a base-mediated intramolecular cyclization. This method is efficient and provides a high yield of the desired product.

Synthesis_Workflow Start 5-Bromo-3-prop-1-ynyl -pyridin-2-ylamine Reagent Potassium tert-butoxide (1M) in tert-butanol Start->Reagent Add Reaction Heat at 85°C for 1 hour Reagent->Reaction Quench Cool to RT Pour onto Water/Ice Reaction->Quench Workup Filter Collect Precipitate by Filtration Quench->Filter Wash Wash with Water Filter->Wash Dry Dissolve in DCM Dry (Na₂SO₄) Evaporate Wash->Dry Purification Purify Triturate with Diethyl Ether Dry->Purify Product 5-bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Purify->Product Application_Pathway Scaffold 5-bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine (Core Scaffold) Modification Chemical Modification (e.g., Suzuki Coupling) Scaffold->Modification Starting Material Derivatives Diverse Library of 7-Azaindole Derivatives Modification->Derivatives Target Biological Target (e.g., FGFR Kinase) Derivatives->Target Biological Screening Application Therapeutic Application (Anticancer Research) Target->Application Mechanism of Action

References

An In-depth Technical Guide to the Solubility of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure, appearing in numerous biologically active molecules, particularly as kinase inhibitors.[1] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in both in vitro assays and in vivo systems. Poor solubility can hinder biological screening, lead to unreliable structure-activity relationship (SAR) data, and create significant challenges in formulation development for preclinical and clinical studies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a Senior Application Scientist, the goal of this document is to synthesize theoretical principles with practical, field-proven insights to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into the predicted physicochemical properties of the molecule, analyze its expected solubility in aqueous and organic media, and provide detailed, validated protocols for experimentally determining its solubility profile. The causality behind experimental choices and the interpretation of solubility data will be emphasized to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. For this compound, these properties are primarily dictated by its 7-azaindole core and the influence of the bromo and methyl substituents. In the absence of extensive experimental data for this specific molecule, we can leverage computational models to predict these key parameters. These predictions provide a strong foundation for understanding and anticipating its solubility behavior.

Several online tools and machine learning models, such as those described by Francoeur et al. and Pan et al., can be used to predict properties from a molecule's SMILES string.[2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Solubility
Molecular Formula C₈H₇BrN₂Provides the elemental composition.
Molecular Weight 211.06 g/mol Influences diffusion and crystal lattice energy.
LogP (o/w) ~2.5 - 3.0Indicates a moderate to high degree of lipophilicity, suggesting a preference for non-polar environments over water.
Aqueous Solubility (LogS) ~ -3.5 to -4.5Predicts low solubility in water, likely in the micromolar range.
pKa (most basic) ~ 4.0 - 5.0The pyridine nitrogen is weakly basic; the compound will be partially protonated in acidic conditions, which can increase aqueous solubility.
pKa (most acidic) ~ 16.0 - 17.0The pyrrole N-H is very weakly acidic and will not be deprotonated under typical physiological or experimental conditions.

Note: These values are estimations from computational models and should be confirmed experimentally.

Structural Interpretation of Physicochemical Properties

The predicted properties can be rationalized by examining the molecule's structure:

  • 7-Azaindole Core: This bicyclic system is relatively planar and contains both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This allows for self-association in the solid state, contributing to crystal lattice energy, and interaction with protic solvents.

  • Bromo Substituent: The bromine atom at the 5-position significantly increases the molecule's lipophilicity (hydrophobicity) and molecular weight. This is a primary contributor to the predicted high LogP and low aqueous solubility.

  • Methyl Substituent: The methyl group at the 2-position provides a small increase in lipophilicity and can sterically influence intermolecular interactions.

Solubility Profile

The solubility of a compound is not a single value but rather a profile that depends on the nature of the solvent and the conditions of the measurement (e.g., pH, temperature).

Aqueous Solubility

Based on the predicted LogS of approximately -3.5 to -4.5, the intrinsic aqueous solubility of this compound is expected to be low. This is a common characteristic of drug-like molecules with significant lipophilic regions.

The pKa of the pyridine nitrogen suggests that the aqueous solubility will be pH-dependent. In acidic solutions (pH < 4), the pyridine nitrogen will become protonated, forming a cationic species. This charged form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules. Conversely, in neutral to basic solutions, the compound will be in its neutral, less soluble form.

Organic Solvent Solubility

In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. Given the lipophilic nature of this compound, it is expected to be more soluble in organic solvents than in water.

To provide a quantitative context, we can examine the experimental solubility of the parent scaffold, 7-azaindole, in various organic solvents. A study by Nanjing Tech University provides valuable data in this regard.

Table 2: Experimental Mole Fraction Solubility (x₁) of 7-Azaindole in Various Organic Solvents at 298.15 K (25 °C)

SolventDielectric Constant (ε)Solubility (x₁)Solvent Class
Tetrahydrofuran (THF)7.60.1132Polar Aprotic
Acetone20.70.0895Polar Aprotic
Methanol32.70.0640Polar Protic
Isopropanol19.90.0468Polar Protic
Ethyl Acetate6.00.0441Polar Aprotic
Ethanol24.60.0415Polar Protic
Acetonitrile37.50.0156Polar Aprotic
n-Hexane1.90.0001Nonpolar
  • High Solubility in Polar Aprotic Solvents: 7-azaindole shows the highest solubility in THF and acetone. This is likely due to the ability of these solvents to accept hydrogen bonds from the pyrrole N-H and engage in dipole-dipole interactions without competing as hydrogen bond donors. It is expected that this compound will also exhibit good solubility in these solvents, as well as others like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent at disrupting crystal lattices.

  • Moderate Solubility in Alcohols: The solubility of 7-azaindole is moderate in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors. The bromo and methyl substituents on our target compound will likely decrease its solubility in alcohols compared to the parent 7-azaindole due to the increased lipophilicity.

  • Low Solubility in Nonpolar Solvents: The extremely low solubility of 7-azaindole in n-hexane is expected, given the polar nature of the bicyclic core. This compound will be more soluble in nonpolar solvents than 7-azaindole due to its increased lipophilicity, but its solubility is still likely to be limited in purely aliphatic hydrocarbons. It may show some solubility in aromatic nonpolar solvents like toluene due to potential π-π stacking interactions.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, it is crucial to employ well-defined experimental protocols. The choice of assay depends on the stage of drug discovery and the specific information required. The two primary types of solubility measurements are kinetic and thermodynamic.

Diagram of Experimental Workflow Decision Tree

G start Start: Need Solubility Data discovery_phase Early Drug Discovery (HTS, Hit-to-Lead) start->discovery_phase High Throughput? optimization_phase Lead Optimization & Preformulation start->optimization_phase Need Gold Standard? kinetic_assay Kinetic Solubility Assay (e.g., Nephelometry) discovery_phase->kinetic_assay thermo_assay Thermodynamic Solubility Assay (e.g., Shake-Flask) optimization_phase->thermo_assay kinetic_info Provides: - High throughput ranking - Flags major issues early - Data for in vitro assay design kinetic_assay->kinetic_info thermo_info Provides: - True equilibrium solubility - Data for formulation development - Gold standard for biopharmaceutical classification thermo_assay->thermo_info G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess solid to solvent B Agitate for 24-48h at constant temp A->B C Centrifuge or allow to settle B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC or LC-MS D->E F Calculate concentration vs. standard curve E->F

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of the structural characterization of this 7-azaindole derivative. We will dissect the spectral features in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), explain the underlying electronic effects that govern the observed chemical shifts and coupling constants, and provide a detailed, field-proven protocol for acquiring high-quality ¹H NMR data.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, which mimics the indole core of the essential amino acid tryptophan, allows it to function as a bioisostere, interacting with a wide array of biological targets. The inclusion of a nitrogen atom in the six-membered ring introduces unique hydrogen bonding capabilities and modifies the electronic properties of the scaffold, often leading to improved metabolic stability and pharmacokinetic profiles compared to their indole counterparts.

This compound (CAS 1111638-02-8) is a versatile intermediate, offering multiple reaction sites for further chemical modification. The bromine atom at the C5 position is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group at C2 and the pyrrole nitrogen provide additional points for derivatization. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary and most powerful tool for this purpose. This guide provides an authoritative interpretation of its ¹H NMR spectrum.

Structural and Electronic Considerations

To fully interpret the ¹H NMR spectrum, one must understand the electronic landscape of the molecule. The 7-azaindole core is an aromatic system where the electron-rich pyrrole ring is fused to a relatively electron-poor pyridine ring.

  • Pyrrole Ring (Electron-Rich): The nitrogen lone pair (N1) participates in the aromatic π-system, increasing electron density within the five-membered ring. This generally causes the attached protons to be shielded and appear at a higher field (lower ppm).

  • Pyridine Ring (Electron-Deficient): The nitrogen at position 7 is electronegative and withdraws electron density from the six-membered ring, deshielding the protons (H4, H6), which consequently appear at a lower field (higher ppm).

  • Substituent Effects:

    • C5-Bromine: As an electron-withdrawing group, the bromine atom further deshields the adjacent protons on the pyridine ring (H4 and H6).

    • C2-Methyl Group: The methyl group is weakly electron-donating and is attached to the electron-rich pyrrole ring. Its protons will appear in the typical alkyl region. The group slightly influences the chemical shift of the adjacent C3-proton.

This electronic push-pull nature dictates the distinct chemical shifts observed for each proton.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information for each unique proton environment: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).

Spectrum in Deuterated Chloroform (CDCl₃)

Experimental data for this compound in CDCl₃ has been reported and is highly consistent across sources.[1]

Table 1: ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)~10.21 - 10.26br s-1H
H68.22d2.11H
H47.91d2.11H
H36.13s-1H
CH₃2.52s-3H

Expert Interpretation:

  • H1 (N-H) @ ~10.2 ppm: The pyrrole N-H proton is significantly deshielded and appears as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and sample purity due to hydrogen bonding.

  • H6 @ 8.22 ppm & H4 @ 7.91 ppm: These two protons are on the electron-deficient pyridine ring and are therefore deshielded. Based on data from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the H6 proton is typically found further downfield than the H4 proton.[2] They appear as doublets with a small coupling constant (J = 2.1 Hz), which is characteristic of a four-bond meta-coupling (⁴J) between H4 and H6.

  • H3 @ 6.13 ppm: This proton is on the electron-rich pyrrole ring, placing it significantly upfield compared to the pyridine protons. It appears as a sharp singlet because there are no adjacent protons with which to couple.

  • CH₃ @ 2.52 ppm: The methyl protons appear as a clean singlet in the aliphatic region, as expected.

Predicted Spectrum in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)Integration
H1 (N-H)~11.8 - 12.0br s-1H
H6~8.45d~2.01H
H4~8.15d~2.01H
H3~6.25s-1H
CH₃~2.45s-3H

Causality of Solvent Shift (CDCl₃ vs. DMSO-d₆):

  • Protic Protons (N-H): The most dramatic shift is observed for the N-H proton, which moves significantly downfield in DMSO-d₆. This is a classic effect caused by strong hydrogen bonding between the acidic N-H proton and the oxygen atom of the DMSO-d₆ solvent, which deshields the proton.

  • Aromatic Protons (H3, H4, H6): Aromatic protons generally experience a slight downfield shift (0.1-0.3 ppm) when moving from CDCl₃ to DMSO-d₆. This is attributed to the magnetic anisotropy and electric field effects of the highly polar DMSO solvent.[3]

  • Alkyl Protons (CH₃): The methyl group is expected to show a minimal shift, likely slightly upfield, as it is less affected by the solvent's magnetic properties.

Experimental Protocol for ¹H NMR Analysis

This section provides a self-validating, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum. Trustworthiness in results is built upon meticulous sample preparation and standardized instrument parameters.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated solvent (CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent)

  • Glass Pasteur pipette and glass wool

  • Small vial for dissolution

  • NMR Spectrometer (e.g., 400 MHz Bruker Avance or equivalent)

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. Vortex or gently agitate until the solid is completely dissolved. A clear, transparent solution is required.

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. This step is critical to remove any microscopic particulate matter which can severely degrade spectral quality (line broadening). Do not use cotton wool, as it can leach impurities into the sample.

  • Transfer: Filter the solution directly from the vial into the NMR tube through the glass wool-plugged pipette. The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in Solvent (0.7 mL CDCl3 or DMSO-d6) weigh->dissolve In clean vial filter 3. Filter Solution (Glass Wool Pipette) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube (4-5 cm height) filter->transfer Remove particulates

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition Parameters (400 MHz Spectrometer)

These are standard parameters for a small organic molecule. Adjustments may be necessary based on sample concentration.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64. A higher number increases the signal-to-noise ratio.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration.

  • Spectral Width (SW): 0-16 ppm.

  • Temperature: 298 K (25 °C).

Structural Assignment and Data Visualization

The following diagram illustrates the molecular structure with IUPAC numbering and proton labels used for spectral assignment. The Graphviz diagram below shows the key through-bond coupling relationship.

Figure 1: Molecular Structure and Proton Numbering

(A diagram of the this compound molecule with protons H1, H3, H4, H6, and the CH3 group clearly labeled would be inserted here.)

Caption: Key ⁴J meta-coupling between H4 and H6.

Conclusion

The ¹H NMR spectrum of this compound is distinct and readily interpretable. The key diagnostic signals include two meta-coupled doublets in the aromatic region (δ 7.9-8.5 ppm), a singlet for the pyrrole H3 proton at a higher field (δ ~6.1-6.3 ppm), a singlet for the C2-methyl group (δ ~2.5 ppm), and a broad N-H signal at a very low field (δ >10 ppm). Understanding the influence of the fused ring system, substituents, and choice of solvent allows for confident and unambiguous structural verification, a critical step in the synthesis and development of novel 7-azaindole-based compounds.

References

13C NMR data for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of the 7-azaindole scaffold, represents a significant heterocyclic motif in medicinal chemistry and materials science. The unique electronic properties arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, further modulated by methyl and bromo substituents, make it a valuable building block. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone for this purpose.

This guide provides a comprehensive analysis of the ¹³C NMR data for this compound. In the absence of directly published experimental data, this document offers a robust, predictive framework grounded in the established principles of NMR spectroscopy and substituent effects on related heterocyclic systems. We will delve into the predicted chemical shifts, provide a field-proven experimental protocol for data acquisition, and discuss advanced techniques for unambiguous spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR characteristics of this important molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts

Predicting the ¹³C NMR chemical shifts for this compound involves analyzing the parent 7-azaindole scaffold and applying known substituent chemical shift (SCS) effects for the methyl and bromo groups. The analysis relies on data from substituted indoles and pyridines.[1][2][3]

The 7-azaindole core itself presents a fascinating electronic landscape. The pyrrole ring carbons (C2, C3) are relatively shielded due to the electron-donating character of the pyrrole nitrogen (N1), while the pyridine ring carbons are influenced by the electron-withdrawing imine nitrogen (N7).

Substituent Effects:

  • 2-Methyl Group: Attaching a methyl group at the C2 position is expected to cause a significant downfield shift (deshielding) at C2 itself (α-effect) and a smaller upfield shift (shielding) at the adjacent C3 position (β-effect).

  • 5-Bromo Group: Bromine, being an electronegative halogen, exerts a strong deshielding effect on the carbon to which it is attached (C5, α-effect). Its effect on adjacent carbons (C4 and C6, β-effects) is more complex, involving both inductive and resonance contributions, but typically results in a moderate shielding effect.

The following table summarizes the predicted chemical shifts in a common NMR solvent like DMSO-d₆. These predictions are derived from the experimental data of 7-azaindole and established SCS effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2 ~150 - 155Base value for C2 in 7-azaindole is ~148 ppm. The α-effect of the methyl group causes a significant downfield shift.
C3 ~98 - 102Base value for C3 in 7-azaindole is ~101 ppm. The β-effect of the 2-methyl group causes a slight upfield shift.
C3a ~142 - 145This quaternary carbon is part of the ring fusion and is expected to be relatively deshielded.
C4 ~118 - 122The β-effect from the C5-bromo group is expected to cause a slight upfield (shielding) shift compared to the parent system.
C5 ~110 - 114The direct attachment of bromine (α-effect) causes a strong downfield shift, but this is counteracted by the typical chemical shift of C5 in the pyridine ring. The ipso-carbon attached to bromine often appears more shielded than expected.
C6 ~145 - 149Deshielded due to proximity to the pyridine nitrogen (N7). The β-effect of the bromo group may cause slight shielding.
C7a ~127 - 131Quaternary carbon at the ring junction, influenced by both rings.
-CH₃ ~13 - 16Typical chemical shift range for a methyl group attached to an sp² carbon in a heteroaromatic system.

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring a clean, high-resolution ¹³C NMR spectrum is crucial for validating the predicted shifts and confirming the structure. The following protocol outlines a self-validating system for obtaining publication-quality data on a standard NMR spectrometer (e.g., 400 or 500 MHz).[4][5]

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Chloroform-d (CDCl₃) is another common option.[6]

  • Concentration: Prepare a solution of 15-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm).[7]

2. Spectrometer Setup and Calibration:

  • Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's lock system will engage on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for achieving sharp lines and high resolution.

  • Tuning and Matching: Tune the ¹³C probe to the correct frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.

3. Data Acquisition (Proton-Decoupled ¹³C Experiment):

  • Experiment Selection: Load a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker systems). This is the most common ¹³C experiment and provides a spectrum with a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle (Flip Angle): Use a 30° pulse.[4] This is a compromise that allows for faster repetition rates without saturating the signals, especially for quaternary carbons which have long relaxation times (T₁).

    • Spectral Width: Set a spectral width of approximately 220-250 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (at): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.[4]

    • Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining reliable signal intensities, although ¹³C spectra are not typically integrated for quantitative analysis without special parameter adjustments.[8]

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Advanced NMR for Unambiguous Assignment

While the standard ¹³C spectrum provides the chemical shifts, it does not inherently assign them to specific carbons. A suite of 2D NMR experiments is essential for irrefutable structural confirmation.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. For this molecule, the -CH₃ and the C3, C4, and C6 carbons would give positive signals.

    • DEPT-90: Only CH signals are observed. This would selectively show the C3, C4, and C6 peaks.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This 2D experiment correlates each carbon atom with its directly attached proton(s). It provides a powerful method for assigning the protonated carbons (C3, C4, C6, and the -CH₃) based on the previously assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is arguably the most critical experiment for assigning the entire carbon skeleton. It reveals correlations between carbons and protons that are separated by two or three bonds. Key expected correlations for assigning the quaternary carbons (C2, C3a, C5, C7a) include:

      • C2: Correlation to the protons of the 2-methyl group and the H3 proton.

      • C3a: Correlation to H3, H4, and potentially the N1-H proton.

      • C5: Correlation to H4 and H6.

      • C7a: Correlation to H6 and the N1-H proton.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H Spectrum HSQC HSQC H1->HSQC ¹J(C,H) C13 ¹³C Spectrum C13->HSQC DEPT DEPT-135/90 DEPT->C13 Identifies C-type HMBC HMBC HSQC->HMBC Assigns CHn HMBC->C13 Assigns Quat. C

Caption: Interrelationship of NMR experiments for full spectral assignment.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, reflecting the complex interplay of electronic effects within its heteroaromatic framework. This guide provides a robust predictive model for its chemical shifts, a detailed protocol for experimental data acquisition, and a strategy for complete and unambiguous spectral assignment using advanced NMR techniques. By integrating predictive analysis with rigorous experimental methodology, researchers can confidently characterize this molecule and its derivatives, accelerating progress in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] We will delve into the core principles of ionization, mass analysis, and fragmentation, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization and structural elucidation of this compound class. We will explore both high-resolution mass spectrometry for elemental composition confirmation and tandem mass spectrometry for detailed structural analysis, underpinned by validated methodologies and authoritative references.

Foundational Analysis: Physicochemical Properties and Structural Considerations

A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometry method. This compound is a member of the 7-azaindole family, which are recognized as privileged structures in kinase inhibitor design due to their structural similarity to the purine core of ATP.[1]

The key structural features influencing its mass spectrometric behavior are:

  • Basic Nitrogen Atoms: The pyridine and pyrrole nitrogens provide sites for protonation, making the molecule highly suitable for positive mode electrospray ionization (ESI) to form the [M+H]⁺ ion.

  • Bromine Isotope Pattern: The presence of a bromine atom is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, any bromine-containing ion will appear in the mass spectrum as a characteristic doublet of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by approximately 2 Da. This signature is invaluable for confirming the presence of bromine in the parent molecule and its fragments.

  • Fused Aromatic System: The pyrrolopyridine core is relatively stable, but susceptible to specific fragmentation pathways under collision-induced dissociation (CID), which will be explored in Section 4.

The fundamental properties of the target molecule are summarized below.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 1111638-02-8Sigma-Aldrich
Molecular Formula C₈H₇BrN₂Sigma-Aldrich
Average Molecular Weight 211.06 g/mol Sigma-Aldrich
Monoisotopic Exact Mass 209.97926 DaPubChem[2]

Strategic Method Development: Ionization and Analysis

The choice of ionization technique and mass analyzer is dictated by the analytical goal, whether it is qualitative confirmation, structural elucidation, or quantitative analysis. For a molecule like this compound, which is typically analyzed in the context of drug discovery, liquid chromatography-mass spectrometry (LC-MS) is the platform of choice.

Ionization: The Gateway to the Mass Analyzer
  • Electrospray Ionization (ESI): This is the premier "soft" ionization technique for this class of compounds.[1] It allows the molecule to be ionized into the gas phase with minimal fragmentation, preserving the molecular ion. In positive ion mode, ESI will readily protonate one of the basic nitrogen atoms to generate a strong [M+H]⁺ signal at m/z 210.9870 (for ⁷⁹Br) and 212.9850 (for ⁸¹Br). This preservation of the precursor ion is critical for subsequent tandem mass spectrometry (MS/MS) experiments.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This induces extensive and reproducible fragmentation, creating a characteristic fingerprint of the molecule. While less common for drug development workflows that require high throughput and analysis from complex matrices, an EI spectrum can be valuable for library matching and unambiguous identification of the core structure.[3]

Mass Analysis: Resolving and Detecting the Ions
  • High-Resolution Mass Spectrometry (HRMS): To move beyond nominal mass and confirm the elemental composition, HRMS is essential. Analyzers like Time-of-Flight (TOF) or Orbitrap provide high resolving power and mass accuracy, typically below 5 ppm.[1] Measuring the [M+H]⁺ ion with high accuracy allows for the confident assignment of the molecular formula C₈H₈BrN₂⁺, distinguishing it from other potential isobaric compounds.

  • Tandem Mass Spectrometry (MS/MS): This technique is the cornerstone of structural elucidation.[1] An ion of interest (the precursor ion, e.g., [M+H]⁺) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are analyzed. This provides a fragmentation "roadmap" that is unique to the molecule's structure. Instruments like Triple Quadrupoles (QqQ) are workhorses for quantification, while Q-TOFs and Orbitrap-based systems provide high-resolution fragment data for more detailed structural work.

Definitive Identification: HRMS for Elemental Composition

The first step in characterizing an unknown or newly synthesized compound is to confirm its elemental formula. HRMS provides the necessary mass accuracy to achieve this with high confidence.

Protocol: HRMS Analysis via Direct Infusion or LC-MS
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive mode ESI.

  • Instrumentation: Utilize a calibrated HRMS instrument (e.g., Q-TOF or Orbitrap) capable of <5 ppm mass accuracy.

  • Ionization: Use ESI in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the isotopic doublet for the [M+H]⁺ ion.

    • Calculate the mass error between the measured monoisotopic mass and the theoretical mass.

    • Verify that the isotopic distribution pattern matches the theoretical pattern for a molecule containing one bromine atom.

Ion SpeciesTheoretical Monoisotopic Mass (m/z)Expected Measured Mass (m/z, <5 ppm error)Isotope
[C₈H₇⁷⁹BrN₂ + H]⁺210.98704210.98704 ± 0.0011⁷⁹Br
[C₈H₇⁸¹BrN₂ + H]⁺212.98500212.98500 ± 0.0011⁸¹Br

The observation of this doublet with the correct mass accuracy and a ~1:1 intensity ratio provides unequivocal evidence for the compound's elemental composition.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides the next layer of information, revealing the compound's connectivity. By fragmenting the protonated molecule, we can deduce its structural components. The fragmentation of heterocyclic systems often follows predictable pathways, such as ring cleavages and losses of small neutral molecules or radicals.[4][5]

Proposed Fragmentation Pathway

The protonated molecule ([M+H]⁺ at m/z 211/213) is expected to undergo fragmentation through several key pathways upon CID. The most likely site of initial cleavage involves the pyrrole ring or the loss of the methyl group.

G cluster_main Proposed MS/MS Fragmentation parent [M+H]⁺ m/z 211/213 C₈H₈BrN₂⁺ frag1 Loss of CH₃ radical (-15 Da) m/z 196/198 parent->frag1 -•CH₃ frag2 Loss of HBr (-80/82 Da) m/z 131 parent->frag2 -HBr frag4 Loss of Br radical (-79/81 Da) m/z 132 parent->frag4 -•Br frag3 Loss of HCN from frag2 (-27 Da) m/z 104 frag2->frag3 -HCN G cluster_workflow LC-MS/MS Analytical Workflow prep 1. Sample Preparation (1 mg/mL Stock in DMSO, dilute to 1 µg/mL in ACN/H₂O) lc 2. UPLC Separation (C18 Column, Gradient Elution) prep->lc ms 3. ESI+ Ionization ([M+H]⁺ Formation) lc->ms msms 4. MS/MS Analysis (CID Fragmentation) ms->msms data 5. Data Processing (HRMS Confirmation & Fragment Analysis) msms->data

References

Crystal Structure of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural crystallography of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a class of compounds of significant interest in modern medicinal chemistry. By synthesizing foundational crystallographic principles with specific structural data of the parent scaffold and predictive insights into derivative structures, this document serves as a critical resource for researchers in drug discovery and development.

Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged" scaffold in drug discovery. Its structure, which is a bioisostere of indole, allows it to mimic the natural purine bases and engage in a variety of biological interactions.[1] This has led to the development of numerous 7-azaindole derivatives with a wide range of therapeutic applications, most notably as potent kinase inhibitors in oncology.[2] The specific scaffold of interest, this compound, combines several key features: the 7-azaindole core for biological activity, a 2-methyl group that can influence binding selectivity and metabolic stability, and a 5-bromo substituent that not only modulates electronic properties but also provides a handle for further synthetic elaboration and, crucially, can participate in halogen bonding to direct crystal packing.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development. Crystal structure dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a detailed knowledge of intermolecular interactions provides a roadmap for rational drug design and the development of novel crystalline forms with optimized properties.

Foundational Principles: Decoding the Crystalline State

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. For the this compound scaffold, two such interactions are of primary importance:

  • Hydrogen Bonding: The pyrrole N-H group is a strong hydrogen bond donor, while the pyridine nitrogen (N7) is an effective acceptor. This donor-acceptor pair is a classic feature of 7-azaindoles and typically leads to the formation of predictable and robust supramolecular synthons.[3]

  • Halogen Bonding: The bromine atom at the 5-position is not merely a bulky substituent. Due to the anisotropic distribution of electron density around the covalently bonded bromine, it possesses a region of positive electrostatic potential (a "σ-hole") along the C-Br bond axis.[4] This allows it to act as an electrophilic "halogen bond donor," forming attractive interactions with Lewis bases such as nitrogen or oxygen atoms.[5] The strength and directionality of halogen bonds make them a powerful tool in crystal engineering.

The Parent Scaffold: Crystal Structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine

To date, a complete crystal structure of a this compound derivative is not publicly available. However, the crystal structure of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides an invaluable starting point for our analysis.[6][7]

The crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine reveals that the molecules form centrosymmetric dimers through a pair of N-H···N hydrogen bonds.[6][7] This is a classic and highly stable arrangement for 7-azaindole derivatives.

Crystallographic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.9082 (4) Å
b13.3632 (6) Å
c5.8330 (3) Å
α90°
β103.403 (5)°
γ90°
Volume675.47 (6) ų
Z4

Data sourced from Starha & Trávníček (2013).[6]

cluster_0 Molecule A cluster_1 Molecule B N1_A N-H N7_A N N7_B N N1_A->N7_B H-bond Br_A Br N1_B H-N N7_A->N1_B H-bond R_A H Br_B Br R_B H

Dimerization of 7-azaindole via N-H···N hydrogen bonds.

Predictive Analysis: The Impact of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the 7-azaindole core is expected to have several consequences for the resulting crystal structure:

  • Steric Influence: The methyl group will likely disrupt the close packing observed in the parent structure. This could lead to a less dense crystal lattice and potentially alter the geometry of the primary N-H···N hydrogen-bonded dimer.

  • Weak Hydrogen Bonds: The methyl protons can act as weak hydrogen bond donors, participating in C-H···X interactions (where X could be the bromine atom or the π-system of an adjacent molecule).

  • Modulation of Halogen Bonding: The primary N-H···N dimerization is a strong organizing motif. However, in the presence of other suitable halogen bond acceptors (e.g., a carbonyl oxygen in a co-crystal), the 5-bromo substituent could engage in competing Br···O or Br···N interactions, potentially leading to different supramolecular assemblies such as chains or sheets.

cluster_0 Molecule 1 cluster_1 Molecule 2 mol1 C-Br N mol2 N-H O=C mol1:c2->mol2:n1 Halogen Bond (Br···N) mol1:c2->mol2:o Halogen Bond (Br···O)

Potential halogen bonding motifs for 5-bromo-7-azaindole derivatives.

Experimental Protocols

Synthesis of a Representative Derivative

The synthesis of this compound can be achieved through various reported methods. A common approach involves the cyclization of a substituted aminopyridine.[8]

Protocol: Synthesis of this compound

  • Starting Material: 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.

  • Reagents: Potassium tert-butoxide (1M solution in tert-butanol).

  • Procedure: a. To a solution of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine (1 equivalent) in tert-butanol, add a 1M solution of potassium tert-butoxide in tert-butanol (1.6 equivalents). b. Heat the reaction mixture to 85 °C for 1 hour. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Cool the mixture to room temperature and pour it into an ice/water mixture. e. Collect the resulting precipitate by filtration, wash with water, and air dry. f. Dissolve the crude solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Triturate the resulting solid with diethyl ether to afford the pure product.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are general guidelines that can be adapted for specific derivatives.

Method: Slow Evaporation

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for good solubility of the compound at elevated temperatures and lower solubility at room temperature.

  • Procedure: a. Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system by gentle heating. b. Filter the hot solution through a syringe filter (0.22 µm) into a clean vial. c. Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. e. Monitor the vial for the formation of single crystals.

A Synthesis of Derivative B Purification (e.g., Column Chromatography) A->B C Single Crystal Growth (e.g., Slow Evaporation) B->C D Crystal Selection & Mounting C->D E X-ray Data Collection D->E F Structure Solution & Refinement E->F G Structural Analysis (Intermolecular Interactions) F->G

References

Methodological & Application

Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-methyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its scaffold is present in a variety of compounds investigated for therapeutic applications, including as kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of this important intermediate, leveraging the classic Fischer indole synthesis.

The Fischer indole synthesis, a robust and versatile acid-catalyzed reaction, is the cornerstone of this protocol. It facilitates the construction of the indole scaffold from an arylhydrazine and a ketone or aldehyde.[1] This method remains a highly effective and widely used transformation in organic synthesis.

Principle of the Method

The synthesis of this compound is achieved in a two-step sequence:

  • Synthesis of the Hydrazine Precursor: The key intermediate, 5-bromo-2-hydrazinopyridine, is synthesized from a commercially available starting material.

  • Fischer Indole Cyclization: The synthesized hydrazine is then reacted with acetone to form a hydrazone in situ, which subsequently undergoes an acid-catalyzed intramolecular cyclization to yield the target this compound. Polyphosphoric acid (PPA) is employed as the catalyst and solvent for this transformation, facilitating the reaction at elevated temperatures.[2]

Visualizing the Synthesis

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Fischer Indole Synthesis start 5-bromo-2-chloropyridine intermediate 5-bromo-2-hydrazinopyridine start->intermediate DMF, 80-100 °C hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate final_product This compound intermediate->final_product PPA, 160-180 °C acetone Acetone acetone->final_product Fischer_Indole_Mechanism A Hydrazone Formation (in situ) B Protonation & Tautomerization to Ene-hydrazine A->B H+ (PPA) C [3,3]-Sigmatropic Rearrangement (Claisen-like) B->C Heat D Rearomatization C->D Proton Transfer E Intramolecular Cyclization (Aminal Formation) D->E Nucleophilic Attack F Elimination of Ammonia E->F H+, -NH3 G Final Product (Aromatization) F->G Deprotonation

References

Application Notes and Protocols for the Purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-methyl-7-azaindole), a key building block in modern drug discovery and development. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical guidance on various purification techniques, including recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (prep-HPLC). The document emphasizes the rationale behind methodological choices, potential challenges, and troubleshooting strategies to ensure the isolation of highly pure material essential for downstream applications.

Introduction: The Importance of Purity for this compound

This compound is a privileged heterocyclic scaffold found in numerous biologically active molecules, including kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicate biological screening results, and pose significant challenges during regulatory review.

This guide addresses the common purification challenges associated with this molecule, which arise from its physicochemical properties and the potential impurities generated during its synthesis.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid (typically a brown or off-white solid)[1]
pKa (Predicted for parent 7-azaindole) ~3.7 - 7.7 (Varies with prediction method)[2][3]

The presence of the basic pyridine nitrogen (pKa of the parent 7-azaindole is comparable to 2-aminopyridine, ~7.2) and the hydrogen-bond-donating pyrrole N-H group dictates the molecule's polarity and its interactions with chromatographic stationary phases.[3]

Understanding Potential Impurities

The choice of an effective purification strategy is contingent on understanding the likely impurities. A common and efficient synthesis of this compound involves the base-mediated intramolecular cyclization of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.[1]

cluster_synthesis Key Synthetic Step and Potential Impurities Starting Material 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine Product This compound Starting Material->Product Base (e.g., K-tert-butoxide) Unreacted_SM Unreacted Starting Material Starting Material->Unreacted_SM Incomplete Reaction Regioisomer Regioisomeric Impurity (e.g., 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine) Product->Regioisomer Potential Side Reaction Byproducts Other By-products Product->Byproducts Potential Side Reaction

Figure 1: Synthetic pathway and potential impurities.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Material: 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-amine.

  • Regioisomers: Depending on the precise reaction conditions, trace amounts of other isomers may form.

  • By-products: Formed from side reactions of the reactive propargyl group.

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired level of purity (>98%). The general workflow involves an initial purification by either recrystallization or column chromatography, followed by a final polishing step with preparative HPLC if exceptionally high purity is required.

Crude_Product Crude Product (Post-workup) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check_1 Column_Chromatography->Purity_Check_1 Prep_HPLC Preparative HPLC (for >99.5% purity) Purity_Check_1->Prep_HPLC Further Purification Needed Final_Product High-Purity Product Purity_Check_1->Final_Product Purity Sufficient Prep_HPLC->Final_Product

Figure 2: General purification workflow.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Rationale for Solvent Selection: For 7-azaindole derivatives, moderately polar solvents are often good candidates. Based on literature for the closely related 5-bromo-7-azaindole, toluene and ethyl acetate are promising solvents for recrystallization.[4] A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.

Experimental Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material (20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., toluene, ethyl acetate, isopropanol, acetonitrile) dropwise while heating until the solid just dissolves.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

    • Observe which solvent system yields well-formed crystals with a significant reduction in colored impurities in the supernatant.

  • Recrystallization Procedure (Scale-up):

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (e.g., toluene) in portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved.

    • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the flask to cool slowly to room temperature. To promote slow cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

    • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, redissolve it by adding more solvent and heating. Allow it to cool more slowly. Using a solvent mixture where the compound is more soluble can also help.[5]

  • No Crystal Formation: The solution may not be saturated enough. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.[5]

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Rationale for Method Development: The basicity of the pyridine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase.

A gradient elution from a non-polar to a more polar solvent system is generally most effective. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or a combination of dichloromethane and methanol.[1]

Experimental Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., hexanes:ethyl acetate mixtures, dichloromethane:methanol mixtures).

    • Visualize the spots under UV light.

    • The optimal solvent system for column chromatography should give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This technique generally results in better separation than loading the sample as a solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase. For example, start with 100% dichloromethane and slowly increase the methanol content up to 2-5%.[1]

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative HPLC

For applications requiring very high purity (>99.5%), preparative reverse-phase HPLC is the method of choice.

Rationale for Method Development: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a good starting point for 7-azaindole derivatives. A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typically used. The acidic modifier (e.g., formic acid or trifluoroacetic acid - TFA) helps to protonate the basic pyridine nitrogen, leading to sharper peaks and better separation. For compounds that will be used in biological assays, formic acid is generally preferred over TFA.[6][7]

Experimental Protocol:

  • Analytical Method Development:

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • A good starting gradient is 10-90% acetonitrile in water (both containing 0.1% formic acid) over 15-20 minutes.

    • Optimize the gradient to achieve good separation between the product peak and any impurity peaks.

  • Scale-up to Preparative HPLC:

    • Use a larger C18 column with the same stationary phase chemistry as the analytical column.

    • Adjust the flow rate and gradient time proportionally to the column size.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, or DMSO if necessary.

    • Inject the sample onto the preparative column.

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the product peak.

    • Combine the pure fractions.

    • Remove the majority of the organic solvent by rotary evaporation.

    • If the product is soluble in the remaining aqueous phase, it can be extracted with an organic solvent like ethyl acetate. If it precipitates, it can be collected by filtration.

    • Lyophilization can also be used to remove the aqueous mobile phase.

Preparative HPLC Parameters (Example):

ParameterValue
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume Dependent on sample concentration and column loading capacity

Conclusion

The purification of this compound can be effectively achieved using a systematic approach that may involve recrystallization, silica gel column chromatography, and/or preparative HPLC. The choice of method depends on the nature and quantity of impurities, as well as the final purity required. By understanding the physicochemical properties of the target molecule and its potential impurities, researchers can develop robust and efficient purification protocols to obtain high-quality material crucial for advancing their research and development efforts.

References

The Versatile Scaffold: Applications of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, leading to the development of potent and selective therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a prime example of such a scaffold. Its unique electronic properties and ability to act as a bioisostere of indole make it a cornerstone in the design of kinase inhibitors and other targeted agents. The strategic introduction of a bromine atom at the 5-position and a methyl group at the 2-position, yielding 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , creates a highly versatile and synthetically tractable intermediate for drug discovery programs.

This comprehensive guide delves into the multifaceted applications of this compound in medicinal chemistry. We will explore its role as a pivotal building block in the synthesis of potent kinase inhibitors, providing detailed, field-proven protocols for its synthesis and subsequent derivatization. Furthermore, we will examine the rationale behind key experimental choices and discuss the biological implications of the resulting compounds, offering a blend of theoretical understanding and practical application for researchers at the forefront of drug development.

Section 1: Synthesis of the Core Scaffold

The efficient synthesis of this compound is the crucial first step in its utilization as a medicinal chemistry building block. Several synthetic routes have been reported, with the Fischer indole synthesis and cyclization of substituted pyridines being common strategies. Below is a robust protocol for its preparation.

Protocol 1: Synthesis of this compound

This protocol details a common method for the synthesis of the title compound, which involves the cyclization of a substituted pyridine derivative.

Materials:

  • 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

  • Potassium tert-butoxide (1M solution in tert-butanol)

  • Dichloromethane

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Water

  • Ice

Procedure:

  • To a solution of 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine (91 g, 431 mmol) in a suitable reaction vessel, add a 1M solution of potassium tert-butoxide in tert-butanol (700 mL).

  • Heat the reaction mixture to 85 °C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • Carefully pour the cooled reaction mixture onto a 1:1 mixture of water and ice (approximately 1 L).

  • A precipitate will form. Collect the solid by filtration and wash it thoroughly with water.

  • Allow the collected solid to air dry.

  • Dissolve the dried solid in dichloromethane and dry the organic solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford this compound as a brown solid (88.7 g, 97% yield).[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[1]

  • MS (m/z): 210 (M + H)⁺.[1]

Section 2: The Power of Palladium: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

The bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core is a synthetic handle ripe for elaboration, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as a powerful and versatile method for forming C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction, especially with nitrogen-containing heterocycles like this compound, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] To mitigate this, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed.[3] These ligands promote the desired catalytic cycle while minimizing catalyst poisoning. Pre-catalyst systems, like XPhos Pd G2, have also shown high efficacy for coupling challenging heteroaryl halides.[3] For some substrates, more traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also yield good results.

  • Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, and often requires empirical optimization for a given substrate pair.[3]

  • Solvent: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, toluene, or ethanol in combination with water are common choices. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 1.5 - 2.5 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium, 5 mol %), and 1,4-dioxane.

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add the arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water.

  • Heat the reaction mixture to 85–95 °C and stir for 15 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.[4]

Troubleshooting and Optimization
  • Low Yield: If the yield is low, consider increasing the reaction temperature, screening different palladium catalysts and ligands, or trying alternative bases. Increasing the equivalents of the boronic acid may also be beneficial.

  • Catalyst Poisoning: If catalyst deactivation is suspected, employing bulkier, more electron-rich ligands or using pre-catalyst systems can be effective. Ensuring a strictly inert atmosphere is also crucial.[2]

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This can sometimes be minimized by using anhydrous solvents (if the base allows) or by using boronic esters instead of boronic acids.[2]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Maintaining a strictly inert atmosphere can help to reduce this side reaction.[2]

Section 3: Applications in Kinase Inhibitor Drug Discovery

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The 7-azaindole core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The methyl group at the 2-position can provide additional van der Waals interactions, while the substituent introduced at the 5-position via Suzuki coupling can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby modulating potency and selectivity.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent JAK inhibitors. For instance, a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as selective JAK1 inhibitors.[5] The design of these inhibitors was guided by analyzing the binding modes of existing JAK inhibitors, leading to the identification of a scaffold that could achieve selectivity for JAK1 over other JAK isoforms.[5]

Table 1: Biological Activity of a Representative JAK1 Inhibitor

CompoundTargetIC₅₀ (nM)
38a JAK1<1
JAK218
JAK3110
TYK24

Data from Park, E., et al. (2021). J. Med. Chem.[5]

Aurora Kinase Inhibitors

The Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of Aurora kinase inhibitors. For example, imidazo[4,5-b]pyridine derivatives, which share a similar bicyclic core, have been developed as highly selective inhibitors of Aurora-A kinase.[6] The strategic placement of substituents allows for discrimination between the highly homologous Aurora A and Aurora B isoforms.

Other Kinase Targets

The versatility of the this compound scaffold extends to a range of other kinase targets implicated in cancer and other diseases. These include:

  • Traf2 and Nck-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent TNIK inhibitors for the treatment of colorectal cancer.

  • Focal Adhesion Kinase (FAK): The related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been used to develop potent FAK inhibitors with anti-proliferative and anti-migration activity in cancer cells.[7]

Section 4: Visualizing the Workflow and Pathways

To provide a clearer understanding of the synthetic and biological processes discussed, the following diagrams have been generated using Graphviz.

Synthetic Workflow

Synthetic Workflow start 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine intermediate This compound start->intermediate Cyclization (K-tert-butoxide) suzuki Suzuki-Miyaura Cross-Coupling intermediate->suzuki final_product 5-Aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor Precursor) suzuki->final_product

Caption: Synthetic workflow for the preparation of kinase inhibitor precursors.

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive\nElimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility, coupled with the ease of diversification through robust methods like the Suzuki-Miyaura cross-coupling, provides a powerful platform for the generation of compound libraries targeting a wide range of biological entities. The demonstrated success of this scaffold in the development of potent and selective kinase inhibitors for various therapeutic areas underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their own drug development endeavors.

References

Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Derivatization of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structure, being a bioisostere of indole, allows it to mimic the natural purine structure, interacting with a wide array of biological targets.[2][3] This has led to the development of numerous therapeutic agents for various diseases.[2][4] Derivatives of 7-azaindole are known to exhibit significant biological activities, including roles as kinase inhibitors, and are foundational to several FDA-approved drugs.[3][5]

Among the various substituted 7-azaindoles, this compound (C₈H₇BrN₂, CAS No. 1111638-02-8) serves as a particularly valuable intermediate.[6] The bromine atom at the C5 position acts as a versatile synthetic handle for introducing a wide range of functional groups through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][7] This guide provides detailed protocols for the synthesis of the core scaffold and its subsequent diversification through key palladium-catalyzed reactions.

Part 1: Synthesis of the Core Intermediate: this compound

The construction of the 2-methyl-7-azaindole core is often achieved through a cyclization strategy starting from a suitably substituted pyridine precursor. One of the most robust and widely cited methods involves the base-mediated intramolecular cyclization of a 2-amino-3-alkynylpyridine intermediate.[6][8]

Synthetic Workflow Overview

The synthesis proceeds in a two-step sequence: a Sonogashira coupling to install the alkyne, followed by an intramolecular cyclization. However, a more direct and efficient route starts from the commercially available or readily synthesized 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.[6]

Synthesis_Workflow cluster_0 Synthesis of this compound Start 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine Reaction Intramolecular Cyclization Start->Reaction KOtBu, t-BuOH 85 °C Product This compound Reaction->Product Workup & Purification

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Intramolecular Cyclization

This protocol is adapted from established literature procedures for the synthesis of 2-methyl-7-azaindoles.[6]

Reagents and Materials:

  • 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine

  • Potassium tert-butoxide (KOtBu), 1M solution in tert-butanol (t-BuOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (e.g., 91 g, 431 mmol).

  • Reagent Addition: Add a 1M solution of potassium tert-butoxide in tert-butanol (e.g., 700 mL).

  • Cyclization Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a 1:1 mixture of water and ice (approx. 1 L). A precipitate should form.

  • Isolation of Crude Product: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with water and allow it to air dry.

  • Purification: Dissolve the crude solid in dichloromethane. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Triturate the resulting solid with diethyl ether to afford the pure this compound as a solid.

Expected Yield and Characterization:

  • Yield: ~97%[6]

  • Appearance: Brown solid[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H).[6]

  • MS (m/z): 210 (M + H)⁺.[6]

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The 5-bromo position of the 7-azaindole core is primed for functionalization using palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for screening in drug development programs.[1][9]

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core 5-bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki_Product 5-Aryl/Heteroaryl Derivative Core->Suzuki_Product Buchwald_Product 5-Amino Derivative Core->Buchwald_Product Sono_Product 5-Alkynyl Derivative Core->Sono_Product Suzuki_Reagent R-B(OH)₂ Suzuki_Reagent->Suzuki_Product Pd Catalyst Base Buchwald_Reagent R¹R²NH Buchwald_Reagent->Buchwald_Product Pd Catalyst Ligand, Base Sono_Reagent R-C≡CH Sono_Reagent->Sono_Product Pd Catalyst CuI, Base

Caption: Diversification of the 7-azaindole core via cross-coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 5-position of the azaindole and various aryl or heteroaryl boronic acids or esters.[10][11] This reaction is fundamental for constructing biaryl scaffolds common in kinase inhibitors.[12]

Expert Commentary: The choice of catalyst and base is critical. Catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic substrates.[10] The use of aqueous base (e.g., K₃PO₄ or K₂CO₃) and a solvent system like dioxane/water is common, though microwave-assisted protocols in ethanol with Cs₂CO₃ have also proven highly efficient.[13][14]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere (e.g., a Schlenk tube), combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₃PO₄ (2.0 mmol).[14]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a more advanced pre-catalyst system like [Pd(dppf)Cl₂] (3 mol %).[10][12]

  • Solvent Addition & Degassing: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Arylboronic Acid Catalyst System Base Solvent Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh
3-Pyridylboronic acidSPhos/Pd(OAc)₂K₃PO₄MeCN/H₂O~90
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂K₂CO₃DMEHigh[10]
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[15][16] For 7-azaindoles, this reaction allows the introduction of a diverse range of primary and secondary amines at the C5 position, a key step in synthesizing many biologically active molecules.[9][17][18]

Expert Commentary: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos or biaryl phosphines (e.g., XPhos) are essential to facilitate the catalytic cycle, particularly the reductive elimination step.[9][19] The choice of base is also crucial; strong, non-nucleophilic bases like Cs₂CO₃ or NaOtBu are typically employed.[9] The N-H of the pyrrole ring can potentially interfere, but well-chosen conditions allow for selective coupling at the C-Br bond.[17][18]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In an oven-dried, inert atmosphere glovebox or Schlenk tube, combine this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), and the appropriate ligand (e.g., Xantphos, 4-5 mol %).

  • Reagent Addition: Add the base, Cesium Carbonate (Cs₂CO₃, 1.5 mmol), followed by the amine (e.g., morpholine, 1.2 mmol).

  • Solvent and Reaction: Add an anhydrous solvent such as dioxane or toluene (5 mL). Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, or until reaction completion.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain the desired 5-amino-substituted product.

Amine Catalyst/Ligand Base Solvent Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃DioxaneHigh[9]
PiperidinePd(OAc)₂ / XPhosK₂CO₃t-BuOHGood-High
AnilinePd-precatalystLiHMDSDioxaneHigh[17]
BenzylaminePd(OAc)₂ / BINAPNaOtBuTolueneGood
C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to 5-alkynyl-7-azaindoles by coupling the 5-bromo intermediate with a terminal alkyne.[20][21] The resulting alkyne is a highly versatile functional group that can undergo further transformations, such as cycloadditions (click chemistry) or reductions.

Expert Commentary: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[22] An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), serves both as the base and often as the solvent. The reaction is generally robust but can be sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent side reactions like Glaser coupling of the alkyne.

Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol %), and CuI (5 mol %).

  • Solvent and Reagents: Add an anhydrous solvent such as DMF or THF (10 mL), followed by an amine base like triethylamine (Et₃N, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.

  • Degassing and Reaction: Degas the mixture with argon or nitrogen. Heat the reaction to the desired temperature (can range from room temperature to 80 °C depending on the substrate) and stir for 4-12 hours.

  • Workup: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the 5-alkynyl product.

Terminal Alkyne Catalyst System Base Solvent Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF>90[22]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF~85[22]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFHigh
1-HexynePdCl₂(PPh₃)₂ / CuIDIPEAAcetonitrileGood-High

Conclusion

The this compound scaffold is a cornerstone intermediate for the synthesis of a vast array of functionalized 7-azaindole derivatives. The protocols outlined in this guide detail reliable and efficient methods for both the synthesis of the core structure and its subsequent diversification. Mastery of these palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides researchers in medicinal chemistry and drug development with a powerful toolkit to generate novel molecular entities for the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this valuable research intermediate.

Section 1: Synthesis Overview & Core Principles

This compound, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] Its synthesis is achievable through several routes, but a common and effective method involves the intramolecular cyclization of a suitably substituted pyridine precursor.

One prevalent pathway begins with a 2-aminopyridine derivative, which undergoes functionalization followed by a base-mediated cyclization. The workflow below illustrates a key synthetic strategy starting from 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine.[3]

Synthesis_Workflow A 5-Bromo-3-prop-1-ynyl- pyridin-2-ylamine B Intramolecular Cyclization A->B KOtBu, t-BuOH 85°C, 1h C Crude Product B->C D Purification (Crystallization/Chromatography) C->D Aqueous Workup E 5-bromo-2-methyl-1H-pyrrolo [2,3-b]pyridine D->E Final Product (>95% Purity)

Caption: High-level workflow for the synthesis of the target compound.

This guide will focus on troubleshooting issues related to this and similar synthetic approaches, including direct bromination of the 2-methyl-7-azaindole core.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter. The advice provided is grounded in the principles of physical organic chemistry and backed by published synthetic procedures.

Q1: My overall yield is low. What are the common points of failure?

Low yield is a frequent issue that can often be traced back to several key areas:

  • Incomplete Cyclization: The intramolecular cyclization step is critical. The use of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is essential to deprotonate the amine and facilitate the ring-closing reaction.

    • Causality: Insufficient base, low reaction temperature, or the presence of protic impurities (like water) can quench the base and stall the reaction. Ensure your solvent (e.g., tert-butanol) is anhydrous and that you are using a sufficient molar excess of the base.[3]

  • Starting Material Purity: The purity of the precursor, such as 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, is paramount. Impurities can interfere with the cyclization or lead to difficult-to-remove side products.

  • Product Degradation During Workup: The 7-azaindole core can be sensitive to strongly acidic conditions. While a standard workup involves quenching and extraction, prolonged exposure to acid or high temperatures can lead to degradation. A rapid quench into an ice/water mixture followed by extraction is recommended.[3]

  • Mechanical Losses: The product often precipitates as a solid during the aqueous workup.[3] Ensure complete transfer of solids during filtration and thorough washing to minimize physical loss of the product.

Q2: I am seeing multiple spots on my TLC/LCMS. What are the likely side products?

The appearance of multiple spots indicates the formation of impurities. The most common side products in this synthesis are regioisomers and products of over-bromination, especially if the synthesis involves direct bromination of the 2-methyl-1H-pyrrolo[2,3-b]pyridine core.

  • Regioisomeric Bromination: The pyrrolo[2,3-b]pyridine ring has multiple sites susceptible to electrophilic attack. While the 5-position is often targeted, bromination can also occur at the C3 position of the pyrrole ring, which is electronically rich.[4][5] This leads to the formation of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine or 3,5-dibromo-2-methyl-1H-pyrrolo[2,3-b]pyridine .

  • Incomplete Reaction: Unreacted starting material is a common impurity if the reaction does not go to completion.

  • Deprotection Side Products: In syntheses involving protecting groups (e.g., SEM-protected azaindoles), incomplete deprotection or side reactions caused by the deprotection reagents can generate complex impurity profiles.[6]

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 2-Methyl-1H-pyrrolo [2,3-b]pyridine Target 5-Bromo-2-methyl-1H-pyrrolo [2,3-b]pyridine Start->Target Brominating Agent (e.g., NBS) Impurity1 3-Bromo-2-methyl-1H-pyrrolo [2,3-b]pyridine (C3 Isomer) Start->Impurity1 Attack at C3 Impurity2 3,5-Dibromo-2-methyl-1H-pyrrolo [2,3-b]pyridine (Over-bromination) Target->Impurity2 Excess Bromine Impurity1->Impurity2 Further Bromination

Caption: Potential side products from direct bromination.

Q3: How can I improve the regioselectivity of bromination to favor the 5-position?

Controlling regioselectivity is a classic challenge in heterocyclic chemistry. The C3 position of the 7-azaindole nucleus is highly activated towards electrophilic substitution.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice, but its reactivity can sometimes be difficult to control. Milder reagents or different catalytic systems may offer better selectivity. For instance, some protocols for related azaindoles use copper(II) bromide, which can provide excellent regioselectivity for the C3 position under specific conditions; understanding these competing reactivities is key.[4]

  • Reaction Conditions: Temperature and solvent can significantly influence the reaction's outcome. Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically preferred product over kinetically favored side products.

  • Protecting Groups: Temporarily installing a protecting group on the pyrrole nitrogen (N-1) can alter the electronic distribution of the ring system and sterically hinder attack at the C3 position, thereby directing bromination to the pyridine ring.

  • Enzymatic Halogenation: While not a standard laboratory method, it is noteworthy that enzymatic approaches using halogenases can exhibit exquisite regioselectivity, often targeting the C3 position exclusively.[5] This highlights the inherent reactivity of that site.

Q4: My product is proving difficult to purify. What are the best practices?

Purification challenges often arise from side products with similar polarities to the desired compound.

  • Column Chromatography: This is the most effective method for separating regioisomers. A slow gradient elution is recommended.

    • Recommended System: A silica gel column using a gradient of methanol in dichloromethane (e.g., starting from 0% methanol and slowly increasing to 2-5%) has been reported to be effective.[3]

  • Crystallization/Trituration: If the crude product is a solid, trituration with a suitable solvent (like diethyl ether) can help remove more soluble impurities.[3] Recrystallization can be highly effective if a suitable solvent system is found, but may not be sufficient to remove stubborn regioisomers.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Problem Encountered LowYield Low Yield? Start->LowYield Impure Impure Product (TLC/LCMS)? Start->Impure CheckCyclization Verify Cyclization Conditions: - Anhydrous Solvent? - Sufficient KOtBu? - Correct Temperature (85°C)? LowYield->CheckCyclization Yes IdentifyImpurity Identify Impurities: - Unreacted Starting Material? - Multiple Product Spots? Impure->IdentifyImpurity Yes CheckWorkup Review Workup: - Minimize exposure to acid/heat? - Complete solid transfer? CheckCyclization->CheckWorkup Isomers Regioisomers Suspected? (e.g., 3-bromo, 3,5-dibromo) IdentifyImpurity->Isomers OptimizeBromination Optimize Bromination: - Lower Temperature? - Change Brominating Agent? - Use N-Protecting Group? Isomers->OptimizeBromination Yes Purify Purification Strategy: - Silica Gel Chromatography? (DCM/MeOH gradient) - Trituration/Recrystallization? Isomers->Purify No (Other Impurities) OptimizeBromination->Purify

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Detailed Protocols

The following protocols are based on established literature procedures and best practices.

Protocol 1: Synthesis via Intramolecular Cyclization[3]
  • Reaction Setup: To a solution of 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine (1.0 eq) in anhydrous tert-butanol, add a 1M solution of potassium tert-butoxide in tert-butanol (1.6 eq).

  • Heating: Heat the reaction mixture to 85 °C and maintain for 1 hour, monitoring by TLC or LCMS for the disappearance of the starting material.

  • Quenching: Allow the mixture to cool to ambient temperature. Pour the reaction mixture slowly onto a 1:1 mixture of water and ice with stirring.

  • Isolation: A precipitate should form. Collect the solid by filtration. Wash the collected solid thoroughly with water.

  • Drying: Allow the solid to air dry. For complete drying, dissolve the solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Final Polish: Triturate the resulting solid with diethyl ether to afford the title compound.

Protocol 2: Purification by Silica Gel Column Chromatography[3]
  • Column Preparation: Prepare a silica gel column packed in dichloromethane (DCM).

  • Loading: Dissolve the crude product in a minimal amount of DCM (use a small amount of methanol if solubility is an issue) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

  • Elution: Begin eluting with 100% DCM. Gradually increase the polarity by adding methanol. A slow gradient from 0% to 2% methanol in DCM is typically effective for separating the target compound from closely related impurities.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Characterization Data

Verifying the structure of the final product and identifying impurities is critical. The following table provides reported ¹H NMR chemical shifts for the desired product.

Compound Proton Reported ¹H NMR Shift (CDCl₃, 400 MHz) [3]
This compound NH (pyrrole)δ 10.21 (s, 1H)
H-4δ 8.22 (d, J = 2.1 Hz, 1H)
H-6δ 7.91 (d, J = 2.1 Hz, 1H)
H-3δ 6.13 (s, 1H)
CH₃δ 2.52 (s, 3H)

Note: The C3-bromo isomer would lack the singlet at ~6.13 ppm and show a different aromatic splitting pattern.

Section 5: Safety Information

  • Always handle reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Brominating agents like NBS are corrosive and toxic. Avoid inhalation and skin contact.

  • Potassium tert-butoxide is a strong base and is corrosive and flammable. Handle with care, away from water and ignition sources.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure. The related compound 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine is listed as causing serious eye damage and skin irritation.[7]

References

Technical Support Center: Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1111638-02-8), a key intermediate in pharmaceutical research.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

I. Overview of Synthetic Strategy

The primary and most direct route to this compound is through the electrophilic bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole). The pyrrolo[2,3-b]pyridine ring system is electron-rich, making it susceptible to electrophilic attack. The regioselectivity of this reaction is crucial for obtaining the desired product in high yield and purity.

Reaction Workflow

A typical synthesis involves the reaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine with a suitable brominating agent in an appropriate solvent.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-methyl-1H-pyrrolo[2,3-b]pyridine 2-methyl-1H-pyrrolo[2,3-b]pyridine Reaction Mixture Reaction Mixture 2-methyl-1H-pyrrolo[2,3-b]pyridine->Reaction Mixture Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Mixture Solvent (e.g., MeCN, DCM) Solvent (e.g., MeCN, DCM) Solvent (e.g., MeCN, DCM)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Aqueous Work-up Drying Drying Extraction->Drying 3. Organic Phase Column Chromatography Column Chromatography Drying->Column Chromatography 4. Crude Product Recrystallization/Trituration Recrystallization/Trituration Column Chromatography->Recrystallization/Trituration 5. Partially Pure This compound This compound Recrystallization/Trituration->this compound 6. Pure Product G 2-methyl-7-azaindole 2-methyl-1H-pyrrolo[2,3-b]pyridine Starting Material 5-bromo This compound Desired Product 2-methyl-7-azaindole->5-bromo Electrophilic Bromination (C5) other_isomers Other Isomers (e.g., 3-bromo) Poor Regioselectivity 2-methyl-7-azaindole->other_isomers Side Reaction dibromo Di-bromo species Over-bromination 5-bromo->dibromo Further Bromination

References

Technical Support Center: Suzuki Coupling with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-2-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique substrate. The inherent properties of the 7-azaindole scaffold, a common motif in medicinal chemistry, can present unique hurdles in palladium-catalyzed cross-coupling reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: A Symptom-Based Approach

Low or no product yield is the most common issue encountered. This guide is structured to help you diagnose the potential root cause based on your observations.

Scenario 1: No Reaction or Very Low Conversion

If you observe primarily unreacted starting material, it suggests a fundamental issue with the initiation or turnover of the catalytic cycle.

Question: My reaction with this compound is not working. What are the primary factors to investigate?

Answer:

When a Suzuki-Miyaura coupling with a nitrogen-containing heterocycle like this compound fails, the primary suspects are catalyst inhibition and the stability of the coupling partners.[2][3] The Lewis basic nitrogen atoms in the pyridine ring and the acidic N-H proton of the pyrrole ring can interfere with the palladium catalyst.[2][4]

Here is a logical workflow to diagnose the issue:

G A Start: Low/No Conversion B Problem: Catalyst Inhibition A->B Is the catalyst known to be sensitive to N-heterocycles? C Problem: Reagent Degradation A->C Are reagents old or stored improperly? D Problem: Poor Solubility A->D Is the reaction mixture heterogeneous? S1 Solution: Change Ligand/Catalyst System (e.g., Buchwald Ligands) B->S1 S2 Solution: N-H Protection (e.g., Boc, SEM) B->S2 S3 Solution: Use Fresh Boronic Acid/Ester C->S3 S4 Solution: Screen Solvents (e.g., Dioxane, Toluene, DMF) D->S4

Caption: Troubleshooting workflow for low-yield reactions.

In-depth Explanation & Solutions:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][5] Similarly, the acidic N-H proton of the pyrrole moiety can react with the base to form an azaindole anion, which can also interact with the catalyst.

    • Solution 1: Ligand Selection. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can shield the palladium center and promote the desired catalytic cycle over inhibitory pathways.[6] These ligands have proven effective for couplings involving nitrogen-containing heterocycles.[7][8]

    • Solution 2: N-Protection. Protecting the N-H group of the pyrrole ring with a suitable protecting group (e.g., Boc, SEM, or PMB) can prevent the formation of the inhibitory anion and improve reaction outcomes.[9] However, this adds extra steps to the synthesis. For some substrates, N-protection is the most reliable strategy.[9]

  • Protodeboronation: This is a common side reaction where the boronic acid or ester reacts with a proton source (often water in the solvent or from the base) to replace the boron group with a hydrogen atom.[2][6] This decomposition of your coupling partner will naturally lead to low yields.

    • Solution: Use anhydrous solvents and consider using potassium trifluoroborate salts or boronic acid pinacol esters, which can be more resistant to protodeboronation.[5] Additionally, using a milder base like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction.[10]

  • Poor Solubility: The polar nature of the 7-azaindole core can lead to poor solubility in common non-polar solvents like toluene, hindering reaction kinetics.[2]

    • Solution: Screen different solvents or solvent mixtures. Aprotic polar solvents like 1,4-dioxane, DMF, or mixtures including water can improve solubility and reaction rates.[11][12]

Scenario 2: Byproduct Formation is Observed

If your reaction produces significant byproducts alongside or instead of the desired product, identifying these byproducts can provide crucial clues.

Question: I'm observing significant homocoupling of my boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

Answer:

Homocoupling (forming a biaryl from two boronic acid molecules) and debromination are common side reactions in Suzuki couplings.

  • Homocoupling: This is often promoted by the presence of oxygen.[6]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[5][13] Using a direct Pd(0) source like Pd(PPh₃)₄ may also reduce homocoupling compared to in-situ reduction of Pd(II) sources.[13]

  • Debromination: The replacement of the bromine atom with a hydrogen can occur through various pathways, sometimes involving the solvent or impurities.

    • Solution: This can be more complex to solve. It may indicate a problem with the catalyst system or reaction conditions. Optimizing the ligand, base, and temperature can help. Lowering the reaction temperature may disfavor this pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A robust starting point is crucial for success. Based on literature for similar nitrogen-containing heterocycles, the following conditions are recommended for initial screening.[3][8]

ComponentRecommendationMolar Equiv. / LoadingRationale
Aryl Halide This compound1.0Limiting Reagent
Boronic Acid Arylboronic Acid or Pinacol Ester1.2 - 1.5A slight excess helps drive the reaction to completion.
Pd Catalyst Pd₂(dba)₃ or a Pd-precatalyst (e.g., XPhos Pd G2)1-5 mol%Precatalysts can offer better stability and activity.
Ligand SPhos or XPhos2-10 mol%Bulky, electron-rich ligands are effective for N-heterocycles.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Strong, non-nucleophilic bases that facilitate transmetalation.[10][14]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1)-Good balance of solubility for polar and non-polar reagents.
Temperature 80 - 110 °C-Sufficient thermal energy for catalytic turnover.

Q2: Do I need to protect the N-H group of the pyrrole ring?

A2: Not always, but it is a very effective strategy to overcome catalyst inhibition.[4] Modern catalyst systems with bulky ligands have made the coupling of unprotected N-H heterocycles more feasible.[3][7] However, if you are facing persistent low yields or complex reaction mixtures, N-protection is a highly recommended troubleshooting step.[9]

Q3: How does the choice of base affect the reaction?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[15][16] The choice of base can influence reaction rate, yield, and selectivity. For substrates with acidic protons like 7-azaindole, a base that is strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions is ideal. K₃PO₄ and Cs₂CO₃ are often good choices.[10]

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Inhibitory Pathways A [LₙPd⁰] B Oxidative Addition (Ar-X) A->B + Ar-X C [LₙPdᴵᴵ(Ar)(X)] B->C D Transmetalation (R-B(OR)₂ + Base) C->D + [R-B(OH)₃]⁻ E [LₙPdᴵᴵ(Ar)(R)] D->E F Reductive Elimination E->F F->A G Ar-R F->G Product H [LₙPd⁰] I Coordination with Pyridine-N H->I + Azaindole J Inactive Pd-Complex I->J

Caption: Simplified Suzuki catalytic cycle and potential catalyst inhibition.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different arylboronic acids.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Debromination of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine side reaction

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting the Unintended Debromination of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Overview

Welcome to the technical support guide for this compound, a key heterocyclic building block in medicinal chemistry. A common and often frustrating challenge encountered during its functionalization is the premature loss of the bromine atom, resulting in the formation of the undesired side product, 2-methyl-1H-pyrrolo[2,3-b]pyridine. This guide, structured by a Senior Application Scientist, provides in-depth, field-tested insights into why this side reaction occurs and offers robust, actionable strategies to mitigate it.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the identification and cause of the debromination side reaction.

Q1: My reaction mass spectrometry shows a peak at ~146 m/z alongside my expected product. Is this the debrominated impurity?

A: Yes, this is highly likely. The molecular weight of the starting material, this compound, is approximately 211.06 g/mol . The undesired debrominated product, 2-methyl-1H-pyrrolo[2,3-b]pyridine, has a molecular weight of ~132.16 g/mol . The observed mass of ~146 m/z likely corresponds to the protonated form of a related debrominated species or a fragment, but the significant mass loss is a strong indicator of bromine loss. For definitive confirmation, compare the retention time of the impurity with a standard of 2-methyl-1H-pyrrolo[2,3-b]pyridine via HPLC or LC-MS. 1H NMR spectroscopy of the crude mixture will also show characteristic new signals for the parent heterocycle, which can be compared to literature values.

Q2: What are the most common reaction types where this unwanted debromination occurs?

A: This side reaction is most prevalent under two main conditions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most frequent scenario. Reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings are highly susceptible. The formation of palladium-hydride species is often the root cause, leading to a competing reductive dehalogenation pathway.[1]

  • Metal-Halogen Exchange: Reactions involving strong bases or organometallic reagents, such as n-butyllithium (n-BuLi) or Grignard reagents (e.g., i-PrMgCl), can lead to debromination if a proton source is available to quench the resulting organometallic intermediate before it can react with the desired electrophile.[2]

Q3: What is the primary chemical mechanism behind hydrodebromination in palladium-catalyzed reactions?

A: The mechanism involves the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can happen in several ways, such as β-hydride elimination from certain phosphine ligands or reagents, or reaction with trace water or alcohol. Once formed, this Pd-H species can insert into the Pd(II)-Ar complex formed after oxidative addition. Subsequent reductive elimination then releases the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst, creating a parasitic cycle that consumes starting material. More electron-rich aryl bromides tend to react faster and more selectively, with less formation of hydrodebromination side products.[3][4]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides structured solutions to specific experimental problems.

Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling

Symptom: Your reaction yields a mixture of the desired coupled product and the debrominated 2-methyl-1H-pyrrolo[2,3-b]pyridine, often in significant amounts, leading to low yields and difficult purification.

Root Cause Analysis: The catalytic cycle intended for C-C or C-N bond formation is being intercepted by a competing hydrodebromination pathway. The choice of ligand, base, solvent, and hydrogen sources are critical factors that dictate the prevalence of this side reaction.

G sub Ar-Br (Starting Material) ox_add Oxidative Addition sub->ox_add pd0 Pd(0)L2 pd0->ox_add pd2_ar L2(Br)Pd(II)-Ar ox_add->pd2_ar trans Transmetalation (e.g., with R-B(OR)2) pd2_ar->trans Desired Pathway pd_h Pd-H Species pd2_ar->pd_h Side Reaction pd2_ar_r L2(Br)Pd(II)-R trans->pd2_ar_r red_elim Reductive Elimination pd2_ar_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) red_elim->product h_source Hydride Source (e.g., H₂O, Alcohol) h_source->pd_h red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 Catalyst Regeneration side_product Ar-H (Debrominated Impurity) red_elim_h->side_product

Caption: Competing pathways in Pd-catalysis.

Corrective Actions:

The following table summarizes key parameters to optimize for minimizing hydrodebromination.

ParameterProblematic ConditionRecommended Solution & Rationale
Ligand Standard, less bulky ligands (e.g., PPh₃).Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination for the desired product, which can outcompete the rate of the side reaction.[5]
Base Strong, nucleophilic bases (e.g., NaOtBu, K OtBu).Switch to weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Alkoxides can sometimes act as hydride sources or promote side reactions.
Solvent Protic solvents (e.g., MeOH, EtOH) or technical-grade solvents containing water.Use rigorously dried, degassed aprotic solvents (e.g., Dioxane, Toluene, DMF). Water is a primary proton source for quenching intermediates and generating Pd-H species.
Additives Absence of scavengers.Consider adding a stoichiometric amount of a proton scavenger like a non-reactive silane or using rigorously anhydrous conditions to remove trace water.
Temperature Excessively high temperatures or prolonged reaction times.Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.[6]
Reagents Boronic acids with significant homocoupling or protodeborylation impurities.Use high-purity boronic acids or pinacol esters. Impurities can interfere with the catalytic cycle. Protodeborylation of the boronic acid is a known side reaction that liberates protons.[2]
Scenario 2: Debromination during Metal-Halogen Exchange

Symptom: Upon quenching your reaction (e.g., n-BuLi followed by an electrophile), you isolate primarily the protonated, debrominated starting material.

Root Cause Analysis: The highly reactive organolithium or Grignard intermediate is quenched by an adventitious proton source before it can react with your intended electrophile.

G start Debromination Observed? reaction_type Reaction Type? start->reaction_type pd_cat Pd-Catalyzed Cross-Coupling reaction_type->pd_cat Pd metal_ex Metal-Halogen Exchange reaction_type->metal_ex Li/Mg sol_ligand Switch to Bulky Biarylphosphine Ligand pd_cat->sol_ligand sol_base Use Weaker Base (e.g., K₂CO₃, K₃PO₄) pd_cat->sol_base sol_solvent_pd Use Anhydrous, Degassed Solvent pd_cat->sol_solvent_pd sol_temp Maintain Temp at -78 °C metal_ex->sol_temp sol_solvent_me Ensure Rigorously Anhydrous Conditions metal_ex->sol_solvent_me sol_add Use Inverse Addition (Add organometallic to electrophile) metal_ex->sol_add end_node Re-run and Monitor by LC-MS sol_ligand->end_node sol_base->end_node sol_solvent_pd->end_node sol_temp->end_node sol_solvent_me->end_node sol_add->end_node

Caption: Troubleshooting workflow for debromination.

Corrective Actions:

  • Absolute Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a strong inert atmosphere (Argon is preferred). Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O).

  • Low Temperature: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the formation of the organometallic species to minimize side reactions and decomposition.

  • Reagent Purity: Use high-purity n-BuLi, and titrate it before use to know its exact concentration. Ensure your electrophile is also anhydrous.

  • Addition Order (Inverse Addition): If the electrophile is stable to the organometallic reagent, consider adding the freshly formed organolithium/Grignard solution via cannula to a cold (-78 °C) solution of the electrophile. This ensures the intermediate immediately encounters the electrophile, minimizing its lifetime and the chance of finding a stray proton.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling to Minimize Debromination

This protocol uses a modern catalyst system designed to favor the desired cross-coupling over reductive dehalogenation.

  • Glassware Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground and dried).

  • Catalyst Addition: In a glovebox or under a positive flow of Argon, add the palladium catalyst SPhos-Pd-G2 (0.02 equiv) and the SPhos ligand (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS. Look for the consumption of the starting material and the formation of the product mass, while checking for the mass of the debrominated side product. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.[7][8]

Protocol B: Analytical Method for Quantifying Reaction Conversion and Selectivity

A robust reverse-phase HPLC method is essential for accurate assessment.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: The debrominated product will be significantly less retained (elute earlier) than the brominated starting material and most coupled products. Calculate the relative peak areas to determine the ratio of product to side product.[9][10]

References

Technical Support Center: Managing Boronic Acid Homocoupling in Suzuki Reactions of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. A recurrent and often frustrating issue in these reactions is the formation of a significant homocoupling byproduct from the boronic acid reagent. This guide provides an in-depth analysis of the underlying causes of boronic acid homocoupling and offers practical, field-proven troubleshooting strategies to minimize this side reaction, thereby improving the yield and purity of your desired product.

Understanding the Competing Reactions: Suzuki Coupling vs. Homocoupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds.[1] However, the reaction's complexity can lead to undesired side reactions, with boronic acid homocoupling being a primary concern. This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl compound, consuming the starting material and complicating purification.

The delicate balance between the desired cross-coupling and the undesired homocoupling is influenced by several factors, most notably the presence of oxygen and the palladium catalyst's oxidation state.

The Desired Pathway: Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a catalytic cycle centered around a palladium complex.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the desired product and regenerating the Pd(0) catalyst.

The Undesired Pathway: Boronic Acid Homocoupling

Homocoupling of boronic acids is often a palladium-mediated oxidative process.[3][4][5] The presence of oxygen is a major contributor to this side reaction.[6][7] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex.[4][8][9] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product.[4][8]

Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled product while being reduced to the active Pd(0) species.[2][10][11]

Troubleshooting Guide & FAQs

This section addresses common issues related to boronic acid homocoupling in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Question 1: I'm observing a significant amount of the boronic acid dimer in my reaction. What is the most likely cause?

Answer: The most frequent culprit behind excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[6][7] Oxygen can oxidize the active Pd(0) catalyst, leading to a pathway that favors the coupling of two boronic acid molecules.[4][8]

Solutions:

  • Rigorous Degassing: It is crucial to thoroughly remove dissolved oxygen from your solvents and the reaction mixture itself.

    • Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before use.[12]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform three to five cycles of freezing the solvent (with liquid nitrogen), applying a vacuum, and then thawing under an inert atmosphere.[11]

  • Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.

Question 2: Can my choice of palladium catalyst influence the extent of homocoupling?

Answer: Absolutely. The oxidation state of your initial palladium source plays a significant role.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable. However, they must be reduced in situ to the active Pd(0) form. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[2][10][11]

  • Pd(0) Catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source directly can circumvent the initial homocoupling that occurs during the reduction of a Pd(II) precatalyst.

Recommendations:

  • If you are using a Pd(II) precatalyst and observing significant homocoupling, consider switching to a Pd(0) source.

  • Alternatively, the addition of a mild reducing agent, like potassium formate, can help to reduce the Pd(II) precatalyst to Pd(0) without promoting excessive homocoupling.[10][13][14]

Question 3: How does the choice of base affect the formation of the homocoupled byproduct?

Answer: The base is essential for activating the boronic acid for the transmetalation step.[15][16] However, the strength and type of base can influence the reaction's outcome.

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are often very effective in promoting the desired Suzuki coupling, especially with challenging substrates like nitrogen-containing heterocycles.[17]

  • Weaker Bases (e.g., Na₂CO₃, K₂CO₃): While commonly used, their effectiveness can vary.

An imbalance in the reaction kinetics, where the activation of the boronic acid is much faster than the oxidative addition step, can potentially lead to a higher concentration of the activated boronate species, which might then be more susceptible to homocoupling.

Experimental Approach:

Screen a few different bases to find the optimal balance for your specific boronic acid and this compound. A common starting point is to use K₂CO₃ or K₃PO₄.

Question 4: Can the ligand on the palladium catalyst help suppress homocoupling?

Answer: Yes, the ligand is a critical component for modulating the catalyst's reactivity and stability.[18][19]

  • Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands like SPhos, XPhos): These ligands can accelerate the rate-limiting reductive elimination step, which disfavors side reactions.[20][21] They also promote the oxidative addition of the aryl halide.[2]

Strategy:

If you are using a simple ligand like triphenylphosphine (PPh₃) and experiencing issues, switching to a more sterically demanding and electron-rich ligand can often significantly reduce homocoupling and improve the overall yield of the cross-coupled product.

Question 5: My reaction is sluggish, and I'm still getting homocoupling. Should I just increase the temperature?

Answer: While increasing the temperature can accelerate the reaction rate, it can also promote side reactions, including homocoupling and protodeboronation (hydrolysis of the boronic acid).

Optimization Strategy:

Instead of immediately resorting to higher temperatures, first, try to optimize other parameters:

  • Ensure rigorous deoxygenation.

  • Select an appropriate palladium source and ligand.

  • Screen different bases.

If the reaction is still slow, then cautiously increase the temperature in increments (e.g., 10 °C at a time) while monitoring the reaction progress and byproduct formation by TLC or LC-MS.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the oxygen-mediated homocoupling pathway.

Suzuki_vs_Homocoupling Competing Reaction Pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L_n oa_s Oxidative Addition pd0_s->oa_s Ar-Br pd2_s Ar-Pd(II)-Br(L_n) oa_s->pd2_s tm_s Transmetalation pd2_s->tm_s Ar'B(OH)₂ + Base pd2_couple_s Ar-Pd(II)-Ar'(L_n) tm_s->pd2_couple_s re_s Reductive Elimination pd2_couple_s->re_s re_s->pd0_s Regenerated Catalyst product_s Ar-Ar' (Desired Product) re_s->product_s pd0_h Pd(0)L_n o2_h O₂ pd0_h->o2_h peroxo (η²-O₂)Pd(0)L_n o2_h->peroxo b1 Ar'B(OH)₂ peroxo->b1 adduct Adduct b1->adduct b2 Ar'B(OH)₂ adduct->b2 pd2_couple_h Ar'-Pd(II)-Ar'(L_n) b2->pd2_couple_h re_h Reductive Elimination pd2_couple_h->re_h product_h Ar'-Ar' (Homocoupling) re_h->product_h

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution & Protocol
High Levels of Homocoupling Presence of OxygenProtocol: Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[12]
Use of Pd(II) PrecatalystProtocol: Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). Alternatively, add a mild reducing agent like potassium formate (1.0-1.5 equiv.) to the reaction mixture before adding the Pd(II) catalyst.[10][13][14]
Low Yield of Desired Product Inappropriate LigandProtocol: Replace PPh₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (typically 2-4 mol %).
Suboptimal BaseProtocol: Screen different bases. Start with K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.), especially for heteroaromatic substrates.[17]
Both Homocoupling and Low Conversion Reaction TemperatureProtocol: Optimize other parameters first. If necessary, increase the temperature incrementally (e.g., from 80°C to 90°C) and monitor the reaction profile.

Experimental Workflow for Minimizing Homocoupling

The following workflow provides a step-by-step guide to setting up a Suzuki-Miyaura reaction with this compound, incorporating best practices to suppress boronic acid homocoupling.

Experimental_Workflow start Start prep 1. Reagent & Glassware Prep - Dry glassware thoroughly. - Weigh this compound, boronic acid, base, and ligand. start->prep degas 2. Degas Solvent - Sparge solvent (e.g., dioxane/water) with N₂ or Ar for 15-30 min. prep->degas setup 3. Reaction Setup - Combine solids in a Schlenk flask. - Seal and purge with inert gas. degas->setup add_solvent 4. Add Solvent - Add degassed solvent via syringe. setup->add_solvent add_catalyst 5. Add Catalyst - Add Pd catalyst under a positive flow of inert gas. add_solvent->add_catalyst heat 6. Heat Reaction - Heat to the optimized temperature (e.g., 80-100 °C). add_catalyst->heat monitor 7. Monitor Progress - Track reaction via TLC or LC-MS. heat->monitor workup 8. Workup & Purification - Quench, extract, and purify the product via chromatography. monitor->workup end End workup->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

By carefully controlling the reaction atmosphere, thoughtfully selecting the catalyst system, and optimizing the reaction parameters, the formation of the homocoupling byproduct can be significantly minimized. This will lead to higher yields of the desired 5-substituted-2-methyl-1H-pyrrolo[2,3-b]pyridine derivative and a more efficient and cleaner synthetic process.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, presents unique challenges due to its electronic properties. The pyridine nitrogen is a potential hydrogen bond acceptor and can alter the molecule's electronic and biological characteristics.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Additionally, the N-H proton of the pyrrole ring can participate in side reactions if not appropriately managed.

Q2: What are the most critical parameters to consider when optimizing a cross-coupling reaction with this substrate?

A2: The success of your coupling reaction hinges on the careful selection of four key components:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. Bulky, electron-rich phosphine ligands are often preferred as they can shield the palladium center and promote the desired catalytic cycle.[2]

  • Base: The base plays a crucial role in facilitating the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.[3][4] Its strength, solubility, and compatibility with other reagents must be considered.

  • Solvent: The solvent system influences the solubility of reactants and the stability of catalytic intermediates. Aprotic polar solvents or mixtures with water are commonly employed.[5]

  • Temperature: Reaction kinetics are highly sensitive to temperature. While higher temperatures can increase reaction rates, they may also promote side reactions and catalyst decomposition.[6]

Q3: Should I protect the N-H group of the pyrrole ring before attempting the coupling reaction?

A3: While unprotected halo-7-azaindoles can be successfully coupled under specific conditions, N-protection is often employed to prevent N-arylation as a side reaction.[1][7] However, modern catalyst systems with carefully selected ligands have shown high selectivity for C-N or C-C bond formation even with the unprotected substrate.[1] The decision to protect will depend on the specific coupling partners and the robustness of your catalytic system.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[8] However, researchers may encounter issues such as low yield, side reactions, and incomplete conversion.

Problem 1: Low or No Product Yield

  • Potential Cause: Catalyst Inactivity or Decomposition

    • Troubleshooting:

      • Ligand Selection: For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[5] Consider screening a panel of ligands to identify the optimal choice for your specific boronic acid partner.

      • Palladium Source: While Pd(PPh₃)₄ can be effective, pre-catalysts like XPhos Pd G2 or systems generated in situ from Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand often show higher activity.[5]

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[9] Thoroughly degas all solvents and reagents.[2]

  • Potential Cause: Inefficient Transmetalation

    • Troubleshooting:

      • Base Selection: The choice of base is critical for activating the boronic acid.[3] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[5] The basicity and solubility of the base can significantly impact the reaction rate.[10] For instance, Na₂CO₃ has been found to be an effective base in some Suzuki couplings.[10]

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or acetonitrile) and water is typically employed to facilitate the dissolution of both organic and inorganic reagents.[5][11]

  • Potential Cause: Protodeboronation of the Boronic Acid

    • Troubleshooting:

      • Use Boronic Esters: Boronic acids can be susceptible to protodeboronation, especially in the presence of aqueous bases.[2] Consider using more stable boronic esters, such as pinacol esters, to mitigate this side reaction.[2]

      • Anhydrous Conditions: If protodeboronation is a significant issue, explore anhydrous conditions with a non-aqueous base.

Problem 2: Significant Homocoupling of the Boronic Acid

  • Potential Cause: Presence of Oxygen

    • Troubleshooting:

      • Rigorous Degassing: Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere throughout.[9]

      • Palladium(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[9]

  • Potential Cause: High Reaction Temperature

    • Troubleshooting:

      • Temperature Optimization: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[9]

Optimized Suzuki-Miyaura Protocol (Starting Point)

This protocol provides a general starting point and may require optimization for specific substrates.[5][8][12]

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester 1.2 - 1.5 equivalents
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand XPhos or SPhos (2-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)
Solvent Dioxane/H₂O or Acetonitrile/H₂O (4:1 to 10:1 ratio)
Temperature 80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)

Suzuki_Troubleshooting

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[13][14] Challenges with this reaction often involve catalyst inhibition and competing side reactions.

Problem 1: Low Conversion to the Aminated Product

  • Potential Cause: Catalyst Poisoning by the Heterocycle

    • Troubleshooting:

      • Ligand Choice: The use of sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or SPhos is often crucial for successful amination of heteroaryl halides.[1][7] These ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.

      • Palladium Precatalysts: Precatalysts, such as those based on RuPhos, can be highly effective as they permit rapid activation of palladium in the presence of a wide range of substrates.[1]

  • Potential Cause: Inappropriate Base

    • Troubleshooting:

      • Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7][15]

      • Base Solubility: The solubility of the base can influence the reaction rate. In some cases, a less soluble inorganic base like Cs₂CO₃ or K₂CO₃ can be effective, particularly with specific ligand/solvent combinations.[7]

Problem 2: Formation of Hydrodehalogenation Byproduct (Debromination)

  • Potential Cause: β-Hydride Elimination

    • Troubleshooting:

      • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bidentate ligands like Xantphos have been shown to be effective in suppressing this side reaction in some cases.[7]

      • Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If possible, using an amine without β-hydrogens or a secondary amine can circumvent this issue.

Optimized Buchwald-Hartwig Protocol (Starting Point)

This protocol is a general guideline and should be optimized for each specific amine coupling partner.[1][4][7]

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Amine 1.1 - 1.5 equivalents
Palladium Source Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand XPhos, RuPhos, or SPhos (2-10 mol%)
Base NaOt-Bu, KOt-Bu, or LiHMDS (1.5 - 2.5 equivalents)
Solvent Toluene, Dioxane, or DMF
Temperature 80 - 120 °C
Atmosphere Inert (Argon or Nitrogen)

Buchwald_Hartwig_Workflow

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[6][16] Key challenges include the homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

Problem 1: Low Yield of the Desired Alkynylated Product

  • Potential Cause: Inefficient Catalysis

    • Troubleshooting:

      • Catalyst System: The classic catalyst system is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6][16] The ratio of these two catalysts can be optimized.

      • Solvent and Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is often used as both the base and a solvent or co-solvent with another organic solvent like THF or DMF.[6][17]

      • Temperature: While many Sonogashira couplings can be performed at room temperature, less reactive bromides may require heating.[6] However, higher temperatures can also promote side reactions.[6]

Problem 2: Formation of Alkyne Dimer (Glaser Homocoupling)

  • Potential Cause: Oxidative Homocoupling

    • Troubleshooting:

      • Strictly Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[18]

      • Slow Addition of Alkyne: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.[18]

      • Minimize Copper Catalyst: Reducing the loading of the copper(I) co-catalyst can sometimes suppress Glaser coupling.[18]

Optimized Sonogashira Protocol (Starting Point)

This protocol provides a general starting point and should be optimized based on the specific alkyne used.[6][17]

ParameterRecommended Condition
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne 1.1 - 1.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base/Solvent Et₃N or DIPA (can be used as solvent or co-solvent with THF/DMF)
Temperature Room Temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)

Sonogashira_Mechanism

References

Technical Support Center: Purification of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. This scaffold, a key building block in medicinal chemistry, presents unique purification challenges due to its specific physicochemical properties.[1] This guide provides in-depth, experience-driven answers to common issues encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My compound is streaking badly on my silica gel column. What's causing this and how can I resolve it?

A1: This is the most common issue researchers face with this class of compounds. The streaking, or tailing, is primarily caused by the strong interaction between the basic pyridine nitrogen of the 7-azaindole core and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction leads to slow, uneven elution and poor separation.

Causality & Solution:

  • Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen (N7) acts as a Lewis base, binding tightly to the acidic protons of the silica. This is a stronger interaction than simple polarity-based adsorption, causing the compound to "stick" and elute slowly and broadly. The pyrrole nitrogen (N1) is significantly less basic and generally not the primary cause of this issue.[2]

  • Solution 1: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., 1% of a 7N solution in methanol) to your mobile phase.

    • Mechanism: The amine competitively binds to the acidic sites on the silica gel, effectively masking them from your compound. This allows for a separation based more purely on polarity, resulting in sharper bands and significantly improved resolution.

  • Solution 2: Use an Alternative Stationary Phase. If base sensitivity is a concern for your specific derivative:

    • Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative to silica gel, as it lacks the highly acidic surface protons.

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) chromatography is a powerful option, separating compounds based on hydrophobicity rather than polarity.[3]

Q2: I'm struggling to identify a suitable solvent system for recrystallizing my this compound derivative. Where should I start?

A2: Finding the right recrystallization solvent is an empirical process, but understanding the solubility profile of the 7-azaindole core can guide your choices. These compounds are typically crystalline solids with poor solubility in water and non-polar solvents, but good solubility in polar organic solvents.[2][4]

Systematic Approach to Solvent Screening:

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvent Systems: Start with solvents of intermediate to high polarity.

    • Good Starting Points: Isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene.

    • Procedure: Test ~10 mg of your crude product in 0.5 mL of solvent. Observe solubility at room temperature, then heat to boiling. If it dissolves, allow it to cool slowly to see if crystals form. If it doesn't dissolve when hot, the solvent is unsuitable. If it dissolves completely at room temperature, the solvent is also unsuitable.

  • Two-Solvent Systems: This is often necessary. You will pair a "solvent" (in which the compound is soluble) with an "anti-solvent" (in which it is insoluble).

    • Common Pairs:

      • Dichloromethane / Hexanes

      • Ethyl Acetate / Hexanes

      • Methanol / Water

      • Dioxane / Water[5]

    • Procedure: Dissolve the crude material in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at the elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "solvent" to clarify, then allow the solution to cool slowly.

Data Presentation: Recommended Solvents for Screening

Solvent System Type"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)Target Compound Polarity
Single SolventEthanol, Isopropanol, AcetonitrileN/AIntermediate
Non-polar / PolarDichloromethane (DCM), Ethyl Acetate (EtOAc)Hexanes, Diethyl EtherLow to Intermediate
Polar Aprotic / Polar ProticAcetone, Tetrahydrofuran (THF)Isopropanol, WaterIntermediate to High
Polar Protic / AqueousMethanol, Ethanol, DioxaneWaterHigh
Q3: My post-reaction ¹H NMR is messy. What are the most likely impurities from a typical synthesis?

A3: The nature of impurities is highly dependent on your synthetic route. However, for syntheses involving cyclization or cross-coupling, several common culprits emerge.

Common Impurities & Identification:

  • Unreacted Starting Materials: This is the first thing to check. For example, if your synthesis involves a cyclization of a precursor like 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, you may see residual alkyne or amine protons in your NMR spectrum.[6]

  • Debromination: The bromine atom can be lost via reductive processes, particularly if using palladium catalysts with a hydrogen source. This will result in the appearance of a new aromatic signal that couples to its neighbor (a doublet), replacing a singlet or narrow doublet in the parent compound.

  • Positional Isomers: Depending on the synthetic precursors, isomers (e.g., 4-bromo or 6-bromo derivatives) could form. These can be very difficult to separate. High-resolution mass spectrometry (HRMS) can confirm they are isomers, while 2D NMR techniques (NOESY) may be required to confirm the exact structure.

  • Residual Palladium: While not visible by NMR, residual palladium from cross-coupling reactions is a critical impurity, especially for drug candidates. It can often impart a dark color (black or brown) to your material. Its presence must be confirmed by techniques like Inductively Coupled Plasma (ICP-MS).

  • Boronic Acid-Related Impurities: In Suzuki couplings, homocoupling of the boronic acid can occur, leading to biphenyl-type impurities.[5][7] These are typically less polar than the desired product.

Q4: How can I effectively remove residual palladium catalyst after a Suzuki coupling reaction?

A4: Removing palladium to parts-per-million (ppm) levels is crucial for pharmaceutical applications. The nitrogen atoms in your 7-azaindole core are excellent ligands for palladium, chelating the metal and making it difficult to remove by standard chromatography or washing alone.[7]

Expert-Recommended Protocols:

  • Aqueous Washes with a Chelating Agent: After the initial workup, wash the organic layer containing your product with an aqueous solution of a chelating agent.

    • Procedure: Wash the ethyl acetate or DCM layer 2-3 times with a 1 M aqueous solution of thiourea or a 10% aqueous solution of sodium thiomethoxide. These sulfur-containing reagents bind tightly to palladium, pulling it into the aqueous phase. Follow with a brine wash.

  • Scavenger Resins/Silicas: This is a highly effective method for achieving low ppm levels of palladium.

    • Procedure: After initial purification to remove bulk impurities, dissolve the product in a suitable solvent (e.g., DCM, Toluene). Add a palladium scavenger resin (e.g., Smopex®, SiliaMetS® Thiol). Stir the slurry for several hours at room temperature or with gentle heating (40 °C), then filter off the resin and wash with fresh solvent.

    • Mechanism: These are typically silica or polymer beads functionalized with groups that have a very high affinity for palladium, such as thiols or thioureas.

  • Activated Carbon Treatment: A classic but effective method.

    • Procedure: Dissolve the semi-pure product in a hot solvent (e.g., ethanol, toluene). Add 5-10 wt% of activated carbon. Stir at high temperature for 1-2 hours. Filter the hot solution through a pad of Celite® to remove the carbon. The palladium adsorbs to the high surface area of the carbon. Be aware that this can sometimes lead to loss of product due to adsorption.

Experimental Workflows & Protocols
Visual Workflow: General Purification Strategy

This diagram outlines the decision-making process for purifying a crude this compound derivative.

PurificationWorkflow cluster_purification Purification Methods crude Crude Product (Post-Workup) analysis Analysis (TLC, LCMS, ¹H NMR) crude->analysis decision Purity Assessment analysis->decision scavenge Catalyst Scavenging analysis->scavenge Pd/Metal Residue Detected chrom Column Chromatography decision->chrom recryst Recrystallization decision->recryst >90% Pure & Crystalline final_product Pure Product (>98%) decision->final_product >98% Pure chrom->analysis recryst->analysis scavenge->analysis

Caption: Decision workflow for purification of pyrrolo[2,3-b]pyridine derivatives.

Protocol 1: Base-Modified Silica Gel Flash Chromatography

This protocol is designed to overcome the common issue of streaking on silica gel.

  • Prepare the Eluent: Choose a starting solvent system based on TLC analysis (e.g., 98:2 Dichloromethane/Methanol). To this solvent mixture, add 1% v/v triethylamine (TEA). For example, for 1 L of eluent, add 970 mL DCM, 20 mL MeOH, and 10 mL TEA.

  • Pack the Column: Dry pack the column with silica gel. Alternatively, create a slurry of silica gel in your TEA-modified eluent (or a less polar version, like Hexanes/TEA) and pack the column. Never use acidic or neutral eluent to pack a column you intend to run with a basic modifier.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your prepared basic mobile phase, gradually increasing polarity as needed.

  • Collect and Analyze: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.

References

Stability of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Welcome to the technical resource guide for this compound (also known as 5-bromo-2-methyl-7-azaindole). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and reactivity of this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven advice and troubleshooting protocols to help you navigate the unique chemical behavior of this reagent.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. What are the common causes?

Answer: Failure in palladium-catalyzed cross-coupling reactions with this compound is a frequent issue that often points to challenges with catalyst activity, substrate reactivity, or reaction conditions. The 7-azaindole core presents unique properties that must be considered.

Underlying Causality: The two nitrogen atoms in the 7-azaindole scaffold can influence the reaction in several ways. The pyridine nitrogen (N7) can coordinate to the palladium center, potentially interfering with the catalytic cycle. The pyrrole nitrogen (N1-H) is weakly acidic and can be deprotonated by strong bases, which can lead to solubility issues or unwanted side reactions.[1][2] Furthermore, unprotected halo-7-azaindoles have historically been challenging substrates.[3]

Troubleshooting Protocol & Recommendations:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For substrates like 7-azaindoles, electron-rich, bulky phosphine ligands are often required to promote the difficult reductive elimination step and prevent catalyst deactivation.

    • Initial Screening: Start with a robust pre-catalyst like XPhos Pd G2 or RuPhos Pd G2, which are designed for challenging substrates.[4]

    • Alternative Ligands: If initial attempts fail, consider screening other ligands such as Xantphos, which has shown success in C-N and C-O couplings of related 4-bromo-7-azaindoles.[5]

  • Base Selection: The base must be strong enough to facilitate the catalytic cycle but should not cause substrate degradation or deprotonation issues.

    • Suzuki Coupling: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[6]

    • Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been proven effective for C-N coupling with unprotected halo-7-azaindoles, offering high selectivity for the C-Br bond over the N-H bond.[3]

  • Solvent and Temperature:

    • Ensure you are using dry, degassed solvents (e.g., dioxane, toluene, or DMF) to prevent catalyst poisoning and protodebromination.

    • While higher temperatures can increase reaction rates, they can also lead to degradation. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[4]

  • N-H Reactivity: In some cases, the N-H bond can interfere. While many protocols now exist for unprotected azaindoles, N-protection can be a useful strategy if selectivity issues persist.[3][5] Common protecting groups include Boc, SEM, or a simple methyl or benzyl group.

Question 2: I am observing significant debromination of my starting material. How can I prevent this side reaction?

Answer: Debromination (replacement of the bromine atom with hydrogen) is a common side reaction in cross-coupling chemistry, especially with electron-rich heterocycles.

Underlying Causality: This typically occurs via two main pathways:

  • Protodebromination: Reaction with a proton source (like water or alcohol) in the presence of a palladium(0) species.

  • Hydrodehalogenation: Reaction with a hydride source, which can be generated in situ from certain reagents (e.g., from β-hydride elimination of certain phosphine ligands or from additives).

Preventative Measures:

  • Strictly Anhydrous & Degassed Conditions: Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen and moisture.

  • Choice of Base and Solvent: Avoid using bases that can generate water upon reaction (e.g., hydroxides in some cases). Ethereal solvents like dioxane or THF are often preferred over protic solvents.

  • Boronic Acid Quality (Suzuki Coupling): Impurities in the boronic acid reagent, particularly boric acid (B(OH)₃) formed from degradation, can be a source of protons. Use high-purity boronic acids or consider using boronate esters.

Question 3: My reaction is forming multiple unidentified side products. What could be the cause?

Answer: The formation of multiple side products suggests either substrate degradation or competing reaction pathways.

Underlying Causality: The 7-azaindole ring system, while generally stable, can be sensitive to harsh conditions. Strong acids or bases, high temperatures, or prolonged reaction times can lead to decomposition. Additionally, the molecule possesses multiple reactive sites (C-Br, N-H, and potentially C-H activation at other positions) that can compete under certain catalytic conditions.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose the source of side product formation.

G start Multiple Side Products Observed check_purity 1. Analyze Starting Material Purity (NMR, LCMS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions 2. Review Reaction Conditions temp Temperature Too High? check_conditions->temp purity_ok->check_conditions Yes repurify Action: Repurify Starting Material purity_ok->repurify No base Base Too Strong? temp->base No lower_temp Action: Lower Temperature (e.g., 100°C -> 80°C) temp->lower_temp Yes time Reaction Time Too Long? base->time No weaker_base Action: Use Weaker Base (e.g., LiHMDS -> K3PO4) base->weaker_base Yes shorter_time Action: Monitor by TLC/LCMS and Quench at Completion time->shorter_time Yes

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the general properties and handling of this compound.

Question 4: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage and handling are crucial to maintain the integrity of the compound. Based on data for the parent compound, 5-bromo-7-azaindole, the following conditions are recommended.[7][8][9]

ConditionRecommendationRationale
Temperature Long-term: -20°C.[7][9] Short-term: 0-8°C.[10]Prevents slow decomposition and degradation over time.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to air and moisture, which can participate in degradation pathways.
Light Store in a light-proof container.Many heterocyclic compounds are light-sensitive.
Container Keep in a tightly-closed container.[8]Prevents absorption of atmospheric moisture.

Handling Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can be an irritant.[11]

Question 5: Is the N-H proton acidic? Do I need to protect it for my reaction?

Answer: Yes, the pyrrolic N-H proton is weakly acidic. The pKa of the parent 7-azaindole in acetonitrile is approximately 30.8, which is more acidic than indole itself (pKa ≈ 32.8) due to the electron-withdrawing effect of the pyridine nitrogen.[2]

To Protect or Not to Protect?

  • Protection is often NOT required: Modern cross-coupling methods, particularly those using palladium pre-catalysts and specific base/ligand combinations, have been developed to selectively react at the C-Br position in the presence of the unprotected N-H.[3] This is highly advantageous as it shortens the synthetic route.

  • When to Consider Protection: You should consider N-protection if you are:

    • Using very strong, nucleophilic bases (like organolithiums or Grignard reagents) that would readily deprotonate the N-H.

    • Observing competitive N-arylation or N-alkylation as a major side product.[5]

    • Experiencing solubility issues, as the deprotonated azaindole salt may precipitate from the reaction mixture.

The diagram below illustrates the competition between the desired C-Br coupling and potential N-H side reactions.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products SM 5-Bromo-2-methyl-7-azaindole (Two Reactive Sites: C5-Br, N1-H) path1 Desired Pathway: Oxidative Addition at C-Br SM->path1 path2 Side Pathway: Deprotonation/Reaction at N-H SM->path2 Reagents [Pd] Catalyst Base Coupling Partner Reagents->path1 Reagents->path2 product1 C5-Coupled Product path1->product1 Optimized Conditions (e.g., Pd/RuPhos, K3PO4) product2 N1-Coupled Product or Insoluble Salt path2->product2 Sub-optimal Conditions (e.g., Strong Base)

Caption: Competing reaction pathways for unprotected 7-azaindole.

Question 6: What common reagents are incompatible with this compound?

Answer: Due to its structure, this compound is incompatible with several classes of reagents.

Incompatible Reagent ClassReason for Incompatibility
Strong Oxidizing Agents The electron-rich pyrrolo-pyridine system is susceptible to oxidation, which can lead to ring opening or decomposition.
Strong Acids Can lead to protonation of the pyridine nitrogen, altering reactivity, and may cause decomposition under harsh conditions.[12]
Strong, Nucleophilic Bases Reagents like n-BuLi or LDA can deprotonate the N-H and potentially add to the pyridine ring or cause other undesired reactions.
Some Reducing Agents Harsh reducing conditions (e.g., high-pressure hydrogenation with certain catalysts) could potentially lead to debromination or reduction of the pyridine ring.

References

Preventing N-arylation in 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the synthetic challenges associated with this molecule, particularly the prevention of undesired N-arylation in cross-coupling reactions.

The Challenge: Regioselectivity in Cross-Coupling Reactions

This compound, a 7-azaindole derivative, is a valuable scaffold in medicinal chemistry. The presence of a bromine atom at the C5-position and an N-H group on the pyrrole ring presents a classic challenge in cross-coupling chemistry: the competition between C-arylation (the desired reaction) and N-arylation (a common side reaction). This guide will provide a comprehensive overview of strategies to control this regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am observing significant N-arylation in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A1: The N-H proton of the pyrrole ring in 7-azaindoles is acidic and can be deprotonated by the base used in the Suzuki-Miyaura reaction, leading to a nucleophilic nitrogen that can compete with the oxidative addition at the C-Br bond for the aryl partner. Several factors can exacerbate this issue:

  • Strong Bases: The use of strong bases like sodium tert-butoxide (NaOtBu) can significantly increase the rate of N-H deprotonation, making N-arylation more favorable.

  • High Temperatures: Elevated reaction temperatures can provide the activation energy needed for the N-arylation pathway.

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired C-C coupling and the undesired N-arylation. Some ligands may favor the coordination of the nitrogen atom to the palladium center.

  • Substrate Sterics: Steric hindrance around the C5-bromo position might slow down the desired C-C coupling, giving the N-arylation a kinetic advantage.

To mitigate N-arylation in Suzuki-Miyaura reactions, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and running the reaction at the lowest effective temperature.[1][2] The choice of palladium catalyst and ligand is also crucial; for instance, Pd(dppf)Cl₂ has been shown to be effective for Suzuki couplings of bromoindazoles, a related heterocyclic system.[3]

Q2: How can I completely prevent N-arylation during my cross-coupling reactions?

A2: The most robust strategy to prevent N-arylation is to protect the pyrrole nitrogen with a suitable protecting group. This removes the acidic proton, thereby eliminating the possibility of N-arylation. The choice of protecting group is critical and depends on the stability of your molecule to the protection and deprotection conditions.

Common Protecting Groups for the 7-Azaindole Nitrogen:

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Advantages
Boc (tert-butyloxycarbonyl)(Boc)₂O, DMAP, THFTFA in DCM; or 4M HCl in dioxane[4]Easy to introduce; stable to many reaction conditions; removed under acidic conditions.[5]
Ts (Tosyl)TsCl, NaH, DMFCs₂CO₃ in THF/MeOH;[6][7] or other strong bases.Very stable; activates the ring for certain reactions.
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, baseStrong base (e.g., LDA)Robust protection.[5]
Piv (Pivaloyl)PivCl, baseLDA at 40-45 °C[8]Can offer simultaneous protection of N1 and C2 positions in some indole systems.[8]

A temporary protecting group can also be used to direct lithiation at the C2-position if further functionalization at that site is desired.[9]

Q3: I am performing a Buchwald-Hartwig amination and want to avoid N,N'-diarylation. What precautions should I take?

A3: The Buchwald-Hartwig amination is specifically designed to form C-N bonds.[10] If your goal is to introduce an amine at the C5-position without affecting the pyrrole N-H, protection of the pyrrole nitrogen is essential. Without protection, you are likely to get a mixture of products, including N-arylation of the pyrrole ring, especially if you are using an aryl halide as the coupling partner for an amine.

The mechanism of the Buchwald-Hartwig reaction involves the coordination of the amine to the palladium center, followed by deprotonation and reductive elimination.[10][11][12] The pyrrole nitrogen, being part of an aromatic system, can also participate in this catalytic cycle. Therefore, protecting the pyrrole nitrogen is the most effective way to ensure selective C-N bond formation at the C5-position.

Troubleshooting Guides

Troubleshooting Poor Yields in Suzuki-Miyaura Coupling

If you are experiencing low yields of the desired C5-arylated product, consider the following troubleshooting steps:

  • Protect the Pyrrole Nitrogen: As discussed, this is the most effective way to prevent the N-arylation side reaction, which is a common cause of low yields of the desired product.

  • Optimize the Base: If you are not using a protecting group, screen milder bases. A base screen could include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine (Et₃N).

  • Vary the Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For Suzuki reactions, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[1][3] Screening different ligands can help to identify a system that favors the C-C coupling pathway.

  • Solvent System: The solvent can influence the solubility of the reagents and the reaction kinetics. Common solvents for Suzuki reactions include dioxane, DME, and toluene, often with the addition of water.

  • Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.

Workflow for Optimizing a Suzuki-Miyaura Reaction

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol provides a general procedure for the protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected product.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using the N-Boc protected substrate.

Materials:

  • N-Boc-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-Boc-5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Boc Deprotection

This protocol details the removal of the N-Boc protecting group.

Materials:

  • N-Boc protected 5-aryl-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways in a cross-coupling reaction of unprotected this compound.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A This compound E Oxidative Addition (C-Br bond) A->E F Deprotonation (N-H bond) A->F B Ar-B(OH)₂ G Desired C5-Arylated Product B->G H Undesired N-Arylated Product B->H C Pd(0)Ln C->E C->H D Base D->F E->G F->H

Caption: Competing C-arylation and N-arylation pathways.

References

Validation & Comparative

A Researcher's Guide to Cross-Coupling Reactions: A Comparative Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Canonical Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyridine ring is a ubiquitous structural motif due to its presence in numerous natural products and pharmaceuticals. The functionalization of pyridine scaffolds, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of contemporary synthetic chemistry.[1][2] Brominated pyridines serve as versatile and readily available building blocks for these transformations.

This guide provides an in-depth comparison of the reactivity and application of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a derivative of 7-azaindole, against its simpler, canonical counterparts such as 2-, 3-, and 4-bromopyridine. While simple bromopyridines are workhorse substrates, the fused pyrrolo[2,3-b]pyridine system introduces unique electronic and steric properties that significantly influence its behavior in cross-coupling reactions. Understanding these differences is critical for researchers in drug development aiming to synthesize complex molecules, particularly kinase inhibitors where the 7-azaindole core is a privileged scaffold. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for key transformations.

The Brominated Pyridine Landscape: A Tale of Two Systems

The reactivity of a bromopyridine in a cross-coupling reaction is governed by several factors, primarily the electronic nature of the pyridine ring and the position of the bromine atom. The pyridine ring is inherently electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle, a key activation process in many cross-coupling reactions. However, the lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altered reactivity.

Canonical Bromopyridines (2-Br, 3-Br, 4-Br)

  • 2-Bromopyridine: The proximity of the bromine atom to the nitrogen atom can influence reactivity. It is often a good substrate but can be susceptible to side reactions.

  • 3-Bromopyridine: The bromine is meta to the nitrogen, making its electronic environment less influenced by the nitrogen's inductive effect compared to the 2- and 4-positions. It is a very common and generally reliable substrate.[3][4]

  • 4-Bromopyridine: The bromine is para to the nitrogen, placing it in a position of high electron deficiency, which can enhance its reactivity in oxidative addition.

This compound (A Fused Azaindole System) This molecule presents a more complex electronic landscape. The fusion of an electron-rich pyrrole ring to the electron-deficient pyridine ring modulates the overall electron density. The bromine at the 5-position is para to the pyridine nitrogen but is also part of a larger, more polarizable aromatic system. Furthermore, the presence of a second nitrogen atom (in the pyrrole ring) and a methyl group at the 2-position introduces additional steric and electronic factors that must be considered when designing synthetic routes.

Comparative Analysis in Key Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired bond formation. Here, we compare the performance of our target substrates in the most prevalent palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[1][5]

Comparative Insights: Both simple bromopyridines and this compound are effective substrates in Suzuki couplings. However, the optimal conditions can differ. The azaindole scaffold may require careful selection of base and ligand to avoid side reactions, such as N-arylation on the pyrrole nitrogen or catalyst inhibition. Studies have shown that robust catalyst systems, such as those employing Pd(PPh₃)₄ or Pd₂(dba)₃ with suitable phosphine ligands, are effective for both classes of substrates.[1][6] The yields for the azaindole substrate are generally moderate to good, comparable to those of simple aminopyridines.[1][2]

FeatureThis compoundSimple Bromopyridines (e.g., 5-bromo-2-methylpyridin-3-amine)Causality & Rationale
Typical Catalyst Pd₂(dba)₃ or Pd(PPh₃)₄[6]Pd(PPh₃)₄[1]Both are standard Pd(0) sources. The choice often depends on air stability and specific ligand synergy. Pd(PPh₃)₄ is a pre-formed, active catalyst, while Pd₂(dba)₃ requires a ligand to form the active species.
Typical Base K₂CO₃ or K₃PO₄[1][6]K₃PO₄[1]A strong inorganic base is required to facilitate the transmetalation step. K₃PO₄ is often more effective than weaker bases like Na₂CO₃ for challenging substrates.
Solvent System Dioxane/Water[1][6]Dioxane/Water[1]A polar, aprotic solvent mixed with water is standard for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.
Reported Yields Good (e.g., ~70-90%)[6]Moderate to Good (e.g., ~60-85%)[1]Yields are highly substrate-dependent, but both scaffolds are viable. The fused ring does not appear to be a major impediment to reactivity.
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The formation of C-N bonds is critical in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for this transformation.[7][8] This reaction is often more challenging than C-C couplings due to the potential for ligand-amine exchange and catalyst deactivation.

Comparative Insights: The amination of bromopyridines is well-established, with specialized ligands developed to promote efficient coupling, even with volatile amines.[9][10][11] For this compound, the reaction is also feasible but introduces the challenge of regioselectivity. The pyrrole NH is acidic and can potentially compete with the desired amine nucleophile, leading to N-arylation at the pyrrole position. This necessitates careful choice of base and reaction conditions, often favoring bulky phosphine ligands that promote reductive elimination over side reactions.

FeatureThis compoundSimple Bromopyridines (e.g., 2-Bromopyridine)Causality & Rationale
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Typical Ligand XPhos, RuPhos, or other bulky, electron-rich phosphinesBINAP, dppf, or other electron-rich phosphines[8]Bulky, electron-rich ligands are essential. They stabilize the Pd(0) center, promote oxidative addition, and accelerate the rate-limiting reductive elimination step, outcompeting catalyst decomposition pathways.
Typical Base NaOt-Bu, K₂CO₃, or Cs₂CO₃NaOt-Bu[10]A strong, non-nucleophilic base is crucial. NaOt-Bu is commonly used to deprotonate the amine, but weaker bases may be used to minimize side reactions with sensitive substrates like the azaindole.
Potential Issues Competitive N-arylation at the pyrrole nitrogenCatalyst inhibition by pyridine nitrogenThe acidic N-H of the pyrrole ring can be deprotonated, creating a competing nucleophile. For simple pyridines, the primary challenge is ensuring the catalyst remains active.
Reported Yields Generally Good (Requires optimization)Good to Excellent (e.g., 55-98%)[10]The reaction is well-optimized for simple bromopyridines. The azaindole requires more careful tuning of conditions to ensure selectivity.
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling provides a powerful method for installing alkyne moieties onto aromatic rings, using a dual palladium and copper catalytic system.[12][13]

Comparative Insights: Both classes of compounds are suitable for Sonogashira coupling. The reaction is generally tolerant of the nitrogen atoms in the pyridine and pyrrole rings. Standard conditions involving a Pd(0) source, a copper(I) co-catalyst, and an amine base are typically effective.[13][14] For the azaindole, the reaction proceeds smoothly at the 5-position, indicating that the fused ring system does not impede the catalytic cycle.

FeatureThis compoundSimple Bromopyridines (e.g., 2-amino-3-bromopyridine)Causality & Rationale
Catalyst System Pd(PPh₃)₄/CuI or Pd(CF₃COO)₂/PPh₃/CuI[13]Pd(CF₃COO)₂/PPh₃/CuI[13]The dual-catalyst system is the hallmark of this reaction. Palladium facilitates the main cross-coupling cycle, while copper(I) activates the terminal alkyne.
Base/Solvent Et₃N in DMF or THF[13][15]Et₃N in DMF[13]An amine base like triethylamine (Et₃N) is typically used both as a base and a solvent, serving to deprotonate the alkyne and scavenge the HBr byproduct.
Reported Yields Good to ExcellentGood to Excellent (e.g., 72-96%)[14]The Sonogashira reaction is robust and generally high-yielding for a wide range of bromopyridine substrates.

Mechanistic Considerations & Experimental Workflows

The differences in reactivity can be traced back to the fundamental steps of the catalytic cycle: oxidative addition, transmetalation (or related step), and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)-Br(L)₂ oxidative_addition->pd2_aryl oxidative_addition->pd2_aryl Rate-limiting for electron-rich Ar-Br transmetalation Transmetalation pd2_aryl->transmetalation pd2_biaryl Ar-Pd(II)-R(L)₂ transmetalation->pd2_biaryl transmetalation->pd2_biaryl Base is critical reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 reductive_elimination->pd0 Favored by bulky, electron-rich ligands product_out Ar-R reductive_elimination->product_out arbr_in Ar-Br arbr_in->oxidative_addition boronic_in R-B(OR)₂ + Base boronic_in->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key differentiator for pyridine-containing substrates is the potential for the pyridine nitrogen to interfere with the cycle.

Catalyst_Inhibition cluster_productive Productive Catalytic Cycle cluster_off_cycle Off-Cycle Inhibition pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br(L)₂ pd0->pd2 Oxidative Addition inhibited_pd0 Lₙ(Py)-Pd(0) pd0->inhibited_pd0 Coordination of Pyridine-N inhibited_pd2 Lₙ(Py)-Pd(II)-Ar(Br) pd2->inhibited_pd2 Coordination of Pyridine-N inhibited_pd0->pd0 Reversible explanation Pyridine nitrogen (Py-N) can act as a ligand, competing with phosphines and substrates. This can sequester the catalyst in an inactive or less active state, slowing the reaction. For azaindoles, two basic nitrogen sites exist, complicating this equilibrium.

Caption: Potential off-cycle catalyst inhibition by pyridine nitrogen coordination.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The following diagram outlines the typical steps for a lab-scale cross-coupling reaction under an inert atmosphere.

Experimental_Workflow start Start: Assemble Glassware dry Oven/Flame-Dry Glassware (Schlenk flask, condenser) start->dry inert Assemble and Purge with Inert Gas (N₂ or Ar) dry->inert reagents Add Solids: - Bromopyridine Substrate - Coupling Partner (e.g., Boronic Acid) - Catalyst & Ligand - Base inert->reagents degas Evacuate and Refill with Inert Gas (3x Cycle) reagents->degas solvent Add Degassed Solvent(s) via Syringe degas->solvent reaction Heat to Reaction Temperature with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash & Dry monitor->workup Upon Completion purify Purification: - Column Chromatography - Recrystallization workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Standard laboratory workflow for a palladium-catalyzed cross-coupling reaction.

Validated Experimental Protocols

The following protocols are provided as self-validating, reproducible methods for researchers.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Adapted from demonstrated methodologies for similar scaffolds.[6]

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (211 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and a suitable ligand like SPhos (21 mg, 0.05 mmol, 5.0 mol%).

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with nitrogen three times. Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine

A representative protocol for simple bromopyridines.[10]

  • Inert Atmosphere Setup: To an oven-dried sealed tube, add 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 12.4 mg, 0.03 mmol, 3 mol%).

  • Reagent Addition: Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with nitrogen three times. Add the amine (1.1 mmol, 1.1 equiv) and 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-arylpyridine product.

Conclusion

The selection between this compound and a simpler bromopyridine is a strategic decision guided by the synthetic target. While both substrate classes are highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, the fused azaindole system introduces nuanced challenges and considerations.

  • Reactivity: The reactivity of this compound is comparable to many functionalized simple bromopyridines in C-C bond-forming reactions like the Suzuki and Sonogashira couplings.

  • Selectivity: For C-N bond formation via Buchwald-Hartwig amination, the azaindole's acidic pyrrole N-H presents a potential site for competitive side reactions, necessitating more careful optimization of ligands and bases compared to its simpler counterparts.

  • Catalyst Interaction: The presence of two basic nitrogen atoms in the azaindole scaffold can create a more complex equilibrium of catalyst coordination and potential inhibition, though in practice, modern ligand systems are robust enough to overcome this for many transformations.

For the researcher, this means that while the synthesis of complex azaindole derivatives is well within reach, it requires a heightened awareness of potential side reactions and a more thorough optimization of reaction conditions. In contrast, the functionalization of simple bromopyridines often proceeds with more established, "off-the-shelf" protocols. This guide serves as a foundational tool, providing the necessary comparative data and mechanistic rationale to empower scientists to make informed decisions in the synthesis of novel and impactful molecules.

References

The Azaindole Scaffold in Kinase Inhibition: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged" structure, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] As bioisosteres of the endogenous indole ring, azaindoles offer a unique combination of hydrogen bonding capabilities and tunable physicochemical properties, making them ideal candidates for interacting with the ATP-binding site of kinases.[3][4] This guide provides an in-depth comparative analysis of the four principal isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—in the context of kinase inhibition, supported by experimental data and structural insights to inform rational drug design.

The Critical Role of Nitrogen Placement: A Tale of Four Isomers

The seemingly subtle shift of a single nitrogen atom within the pyridine ring of the azaindole core dramatically influences the molecule's electronic distribution, hydrogen bonding potential, and overall shape. These variations are not trivial; they are the key determinants of an inhibitor's affinity and selectivity for its target kinase.

7-Azaindole: The Preeminent Scaffold

Among the four isomers, 7-azaindole has garnered the most attention and success in the development of clinical kinase inhibitors.[3][4][5] Its defining feature is the strategic positioning of the N7 nitrogen and the pyrrolic N1-H, which act as a hydrogen bond acceptor and donor, respectively. This arrangement perfectly mimics the bidentate hydrogen bonding pattern of the adenine portion of ATP with the kinase hinge region, a critical interaction for inhibitor binding.[3][4] This has led to the development of numerous potent inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[3][6]

4-Azaindole, 5-Azaindole, and 6-Azaindole: Niche Advantages and Untapped Potential

While 7-azaindole has been the workhorse, the other isomers offer distinct advantages for specific kinase targets. The altered positioning of the pyridine nitrogen in 4-, 5-, and 6-azaindole derivatives creates different electrostatic potential maps and steric profiles, allowing for tailored interactions within the ATP binding pocket of various kinases. For instance, studies have demonstrated that 5-azaindole derivatives can exhibit potent and selective inhibition of cell division cycle 7 (Cdc7) kinase, outperforming their 4-, 6-, and 7-azaindole counterparts in this specific context.[1][2] Conversely, both 4-azaindole and 7-azaindole scaffolds have yielded potent inhibitors of c-Met kinase.[2][7][8]

Comparative Inhibitory Potency: A Data-Driven Analysis

To provide a clearer picture of the relative potencies of these isomers, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various azaindole derivatives against a selection of kinases. It is important to note that these are derivatives and not the parent azaindole, and direct comparisons should be made with caution as experimental conditions can vary between studies.

Azaindole IsomerDerivativeTarget KinaseIC50 (nM)Reference
4-Azaindole N-nitrobenzenesulfonyl derivativec-Met20[7]
PAK1 InhibitorPAK1<10 (Ki)[9]
5-Azaindole Cdc7 InhibitorCdc7Potent (qualitative)[1][2]
6-Azaindole 3-azaindolyl-4-arylmaleimide (178c)VEGFR248[1]
3-azaindolyl-4-arylmaleimide (178c)GSK3β9[1]
3-azaindolyl-4-arylmaleimide (178c)FLT-318[4]
7-Azaindole 3-azaindolyl-4-arylmaleimide (178d)VEGFR237[1]
C-3 aryl derivative (94)JAK2260[4]
Derivative (97)JAK21[4]
VemurafenibBRAF (V600E)31[6]
PexidartinibCSF1R13[6]
CDK9/CyclinT Inhibitor (8g)CDK9/CyclinTMicromolar range[10]
Haspin Inhibitor (8l)Haspin14[10]
PI3Kγ Inhibitor (10)PI3Kγ50[11]
GSK1070916Aurora B0.38[12]

Structural Basis of Kinase Inhibition: A Glimpse into the Active Site

The precise orientation of the azaindole scaffold within the kinase ATP-binding pocket is paramount for potent inhibition. X-ray crystallography studies have provided invaluable insights into these interactions.

The core structures of the four azaindole isomers are depicted below, highlighting the differing nitrogen placement.

G cluster_0 4-Azaindole cluster_1 5-Azaindole cluster_2 6-Azaindole cluster_3 7-Azaindole 4-azaindole 5-azaindole 6-azaindole 7-azaindole

Caption: Chemical structures of the four azaindole isomers.

  • 4-Azaindole: The crystal structure of a 4-azaindole derivative in complex with c-Met kinase (PDB: 2WD1) reveals that the pyrrole N-H and the N4 of the pyridine ring form hydrogen bonds with the hinge region.[1][13]

  • 5-Azaindole: In the crystal structure of a 5-azaindole inhibitor bound to TTK kinase (PDB: 4C4J), the pyrrole N-H and the N5 atom interact with the kinase hinge.[1][13]

  • 6-Azaindole: While a specific PDB entry for a 6-azaindole inhibitor was not found in the initial search, its derivatives have shown potent inhibition of VEGFR2 and GSK3β, suggesting effective hinge binding.[1]

  • 7-Azaindole: Numerous crystal structures of 7-azaindole inhibitors are available, such as in complex with a PKA-PKB chimera kinase (PDB: 2UVX).[1][13] These structures consistently demonstrate the bidentate hydrogen bonding between the pyrrole N-H, the N7 of the pyridine ring, and the kinase hinge backbone.[3][4][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

To quantitatively assess the inhibitory potential of azaindole derivatives, a robust and high-throughput compatible assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely accepted method. Below is a detailed protocol for a generic TR-FRET-based kinase inhibition assay, such as HTRF® or LanthaScreen®.

Objective: To determine the IC50 value of a test compound (azaindole derivative) against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (azaindole derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents:

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665 (or other suitable acceptor)

  • Stop solution (e.g., EDTA in detection buffer)

  • 384-well low-volume microplates

  • TR-FRET-compatible microplate reader

Experimental Workflow:

G reagent_prep 1. Reagent Preparation - Serial dilution of test compound - Kinase and Substrate/ATP solutions plate_setup 2. Assay Plate Setup - Add test compound/DMSO control - Add kinase solution reagent_prep->plate_setup incubation1 3. Pre-incubation - Incubate for 15-30 min at RT plate_setup->incubation1 reaction_start 4. Kinase Reaction Initiation - Add Substrate/ATP solution incubation1->reaction_start incubation2 5. Kinase Reaction - Incubate for 60-120 min at RT reaction_start->incubation2 reaction_stop 6. Reaction Termination - Add Stop Solution (EDTA) incubation2->reaction_stop detection_reagents 7. Detection - Add Eu-antibody and SA-XL665 reaction_stop->detection_reagents incubation3 8. Detection Incubation - Incubate for 60 min at RT detection_reagents->incubation3 read_plate 9. Data Acquisition - Read plate on TR-FRET reader incubation3->read_plate data_analysis 10. Data Analysis - Calculate % inhibition - Determine IC50 value read_plate->data_analysis

References

A Comparative Guide to the Synthesis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: An Essential Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-2-methyl-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry. Its structure is a key component in a variety of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The strategic placement of the bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space in drug discovery programs.

This guide provides an in-depth comparison of two distinct and validated synthetic methodologies for the preparation of this crucial building block. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical details and experimental insights to select the most appropriate synthetic route based on factors such as efficiency, scalability, and the availability of starting materials. The methods discussed herein are the base-mediated cyclization of a pre-functionalized pyridine and a multi-step approach involving a key Sonogashira cross-coupling reaction.

Method 1: Base-Mediated Intramolecular Cyclization

This approach represents a highly efficient and convergent synthesis where the pyrrole ring is constructed in the final step from a suitably substituted pyridine precursor. The key to this method's success lies in the strategic placement of an amino group and an alkyne on the pyridine ring, which, upon treatment with a strong base, undergo a facile intramolecular cyclization to furnish the desired 7-azaindole core.

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical. It is sufficiently basic to deprotonate the amine, initiating the cyclization cascade, without competing in unwanted side reactions with the electrophilic alkyne. The use of a high-boiling point solvent like tert-butanol allows the reaction to be conducted at an elevated temperature, ensuring a sufficient rate of reaction for a timely conversion. The simplicity of the work-up, involving precipitation of the product by pouring the reaction mixture into water, makes this method particularly attractive for large-scale synthesis.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-(prop-1-yn-1-yl)pyridin-2-amine (Starting Material)

This precursor is typically synthesized via a Sonogashira coupling between a dihalopyridine (e.g., 2-amino-5-bromo-3-iodopyridine) and propyne or a propyne equivalent.

Step 2: Cyclization to this compound

  • To a solution of 5-bromo-3-(prop-1-yn-1-yl)pyridin-2-ylamine (91 g, 431 mmol) in tert-butanol (700 mL), add a 1 M solution of potassium tert-butoxide in tert-butanol (700 mL).

  • Heat the reaction mixture to 85 °C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature and pour it onto a 1:1 mixture of water and ice (approximately 1 L).

  • Collect the resulting precipitate by filtration and wash it with water.

  • Allow the solid to air dry. For further purification, dissolve the solid in dichloromethane, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford the title compound as a brown solid.

Yield: 88.7 g (97%)[1]. Characterization Data: ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H), 8.22 (d, J = 2.1 Hz, 1H), 7.91 (d, J = 2.1 Hz, 1H), 6.13 (s, 1H), 2.52 (s, 3H)[1]. MS (m/z): 210 (M + H)⁺[1].

Method1_Workflow start 5-Bromo-3-(prop-1-yn-1-yl)pyridin-2-amine reagents Potassium tert-butoxide tert-Butanol, 85 °C, 1h start->reagents product This compound reagents->product caption Workflow for Method 1: Intramolecular Cyclization

Caption: Workflow for Method 1: Intramolecular Cyclization

Method 2: Multi-step Synthesis via Sonogashira Coupling

This synthetic route is a more linear approach that involves the sequential construction of the target molecule. It begins with a commercially available substituted pyridine and introduces the necessary functionalities through a series of well-established transformations, with the key step being a palladium-catalyzed Sonogashira cross-coupling reaction to form the C-C bond that will ultimately become part of the pyrrole ring.

Causality Behind Experimental Choices

This method offers excellent control over the regiochemistry of the final product. The initial bromination and subsequent iodination of 2-aminopyridine direct the Sonogashira coupling to the desired 3-position. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in conjunction with a copper(I) co-catalyst is a standard and highly effective system for Sonogashira reactions. The choice of a protected alkyne, like 2-methyl-3-butyn-2-ol, prevents side reactions and is easily deprotected under basic conditions prior to the final cyclization step. The final intramolecular cyclization is again base-mediated, similar to Method 1.

Experimental Protocol

Step 1: Bromination of 2-aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as methanol.

  • Cool the solution to -5 to -10 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.8-2.0 equivalents).

  • Stir the reaction at low temperature for 1-5 hours.

  • After the reaction is complete, filter the mixture. The filter cake is washed with water and the pH is adjusted to 11-12 with a base to remove succinimide, yielding 5-bromo-2-aminopyridine.

Step 2: Iodination of 5-bromo-2-aminopyridine

  • Dissolve 5-bromo-2-aminopyridine in an acidic aqueous solution (e.g., 2-3M sulfuric acid).

  • Add potassium iodate and potassium iodide.

  • Heat the mixture to facilitate the iodination at the 3-position, yielding the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.

Step 3: Sonogashira Coupling

  • To a mixture of the sulfate salt of 5-bromo-3-iodo-2-aminopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and cuprous iodide (CuI) in a suitable solvent system (e.g., toluene and an aqueous base like K₂CO₃), add 2-methyl-3-butyn-2-ol.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work up the reaction by extraction and purify by column chromatography to obtain 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol.

Step 4: Deprotection and Intramolecular Cyclization

  • Dissolve the product from Step 3 in a solvent such as N,N-dimethylformamide (DMF).

  • Add a strong base, such as potassium tert-butoxide or potassium hydroxide, and heat the mixture (e.g., 60-85 °C) for 1-3 hours to effect both the deprotection of the alkyne and the subsequent intramolecular cyclization.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method2_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Cyclization start 2-Aminopyridine step1 Bromination (NBS) start->step1 intermediate1 5-Bromo-2-aminopyridine step1->intermediate1 step2 Iodination (KIO₃/KI) intermediate1->step2 intermediate2 5-Bromo-3-iodo-2-aminopyridine step2->intermediate2 step3 Sonogashira Coupling intermediate2->step3 intermediate3 Alkynyl Pyridine Intermediate step3->intermediate3 step4 Deprotection & Intramolecular Cyclization intermediate3->step4 product This compound step4->product caption Workflow for Method 2: Multi-step Synthesis

References

A Comparative Spectroscopic Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers in drug discovery and organic synthesis, this document provides a detailed comparative analysis of the spectroscopic characteristics of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and its key analogs. Through an in-depth examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide illuminates the structural nuances and electronic properties of these medicinally important heterocyclic compounds.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. Understanding the impact of these substitutions on the molecule's spectroscopic signature is paramount for unambiguous structure elucidation and quality control in synthetic chemistry.

This guide focuses on this compound and systematically compares its spectral data with three key analogs: 2-methyl-1H-pyrrolo[2,3-b]pyridine, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. By analyzing the effects of the bromo and methyl substituents, and the substitution of bromine with chlorine, we provide a comprehensive reference for scientists working with this important class of molecules.

Molecular Structures Under Investigation

To visualize the structural relationships between the analyzed compounds, the following diagram illustrates their core structures.

Figure 1. Structural relationships of the compared analogs.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following sections detail the standard operating procedures for obtaining NMR, IR, and MS spectra for solid, air-stable pyrrolo[2,3-b]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary.

¹H and ¹³C NMR Acquisition Parameters:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.[1]

ATR Method:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[1]

  • Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent pellet.[1]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)

Compoundδ (ppm) H-3δ (ppm) H-4δ (ppm) H-6δ (ppm) -CH₃δ (ppm) N-H
This compound ~6.2~8.1~8.3~2.4~11.6
2-methyl-1H-pyrrolo[2,3-b]pyridine ~6.1~7.8~7.0 (H-5)~2.4~11.2
5-bromo-1H-pyrrolo[2,3-b]pyridine ~6.5~8.2~8.3-~11.9
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine ~6.2~8.0~8.2~2.4~11.6

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Compoundδ (ppm) C-2δ (ppm) C-3δ (ppm) C-3aδ (ppm) C-4δ (ppm) C-5δ (ppm) C-6δ (ppm) C-7aδ (ppm) -CH₃
This compound ~149~100~128~122~110~143~148~14
2-methyl-1H-pyrrolo[2,3-b]pyridine ~148~99~127~116~119~141~149~14
5-bromo-1H-pyrrolo[2,3-b]pyridine ~128~100~129~130~111~143~148-
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine ~149~100~128~120~118~142~148~14

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C=C, C=N StretchC-H (Alkyl)
This compound ~3100-3300~3000-3100~1500-1600~2850-2960
2-methyl-1H-pyrrolo[2,3-b]pyridine ~3100-3300~3000-3100~1500-1600~2850-2960
5-bromo-1H-pyrrolo[2,3-b]pyridine ~3100-3300~3000-3100~1500-1600-
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine ~3100-3300~3000-3100~1500-1600~2850-2960

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)[M+2]⁺ (m/z)Key Fragments (m/z)
This compound C₈H₇BrN₂211.06210, 212~1:1131 ([M-Br]⁺)
2-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₈N₂132.16132-131 ([M-H]⁺), 117 ([M-CH₃]⁺)
5-bromo-1H-pyrrolo[2,3-b]pyridine C₇H₅BrN₂197.04196, 198~1:1117 ([M-Br]⁺)
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇ClN₂166.61166, 168~3:1131 ([M-Cl]⁺)

Interpretation and Discussion

The spectroscopic data presented above reveals distinct patterns that can be directly correlated with the structural modifications of the this compound scaffold.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are significantly influenced by the nature of the substituent at the 5-position.

  • Effect of the Bromo Group: The presence of the electron-withdrawing bromine atom at C-5 in this compound causes a downfield shift of the adjacent protons H-4 and H-6 compared to the unsubstituted analog, 2-methyl-1H-pyrrolo[2,3-b]pyridine. This deshielding effect is a classic example of the inductive and mesomeric effects of halogens on aromatic systems.

  • Effect of the Methyl Group: The methyl group at C-2 is a weak electron-donating group. Its presence has a more localized effect, primarily influencing the chemical shift of the adjacent pyrrole proton, H-3. Comparing this compound with 5-bromo-1H-pyrrolo[2,3-b]pyridine, the absence of the methyl group in the latter results in a downfield shift of the H-2 proton (not shown in the table, but typically observed). The singlet for the methyl protons appears around 2.4 ppm in the methylated analogs.

  • Halogen Comparison: Replacing bromine with chlorine, another electron-withdrawing group, results in similar downfield shifts for H-4 and H-6 in 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine as seen in the bromo-analog. The subtle differences in chemical shifts between the chloro and bromo derivatives can be attributed to the different electronegativity and size of the halogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms in the heterocyclic core.

  • Carbon-Halogen Bond: The most significant effect is observed at the carbon directly attached to the halogen, C-5. The chemical shift of C-5 is diagnostic for the presence and nature of the halogen. In this compound, the C-5 signal is shifted upfield compared to what might be expected based solely on electronegativity, a phenomenon known as the "heavy atom effect."

  • Methyl Group Substitution: The presence of the methyl group at C-2 introduces a signal around 14 ppm and influences the chemical shifts of the neighboring carbons, C-2 and C-3.

Infrared Spectroscopy

The IR spectra of these compounds are characterized by several key absorption bands.

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. The broadness is indicative of hydrogen bonding in the solid state.

  • Aromatic C-H Stretch: Sharp peaks between 3000 and 3100 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings.

  • Ring Vibrations: The region from 1500 to 1600 cm⁻¹ contains absorptions due to the C=C and C=N stretching vibrations within the fused heterocyclic system.

  • Alkyl C-H Stretch: For the methylated analogs, C-H stretching vibrations of the methyl group are observed in the 2850-2960 cm⁻¹ region.

Mass Spectrometry

The mass spectra provide crucial information about the molecular weight and elemental composition of the compounds.

  • Molecular Ion Peak: The presence of bromine or chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by 2 m/z units. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak.

  • Fragmentation Patterns: A common fragmentation pathway for the halogenated analogs is the loss of the halogen atom, leading to a prominent fragment ion. For example, in this compound, the loss of a bromine radical gives rise to a significant peak at m/z 131. Similarly, the methylated compounds can show fragmentation through the loss of a methyl radical.

Conclusion

This comparative guide demonstrates that ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are powerful and complementary techniques for the structural elucidation of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. The electronic effects of substituents, such as the electron-withdrawing nature of halogens and the electron-donating character of the methyl group, are clearly reflected in the spectroscopic data. The characteristic isotopic patterns in mass spectrometry provide an unequivocal confirmation of the presence and type of halogen. By understanding these structure-spectra correlations, researchers can confidently identify and characterize novel analogs in this important class of heterocyclic compounds, accelerating the pace of drug discovery and development.

References

A Comparative In Vitro Analysis of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors.[1] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[2] This guide provides a comparative overview of the in vitro performance of a series of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-derived inhibitors, focusing on their activity against key oncogenic kinases. Through a detailed examination of biochemical and cell-based assay data, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of next-generation inhibitors based on this versatile scaffold.

The Significance of the this compound Scaffold

The strategic placement of substituents on the 1H-pyrrolo[2,3-b]pyridine core is critical for achieving both high potency and selectivity. The 5-bromo and 2-methyl substitutions, in particular, have been explored to modulate the electronic and steric properties of the molecule, influencing its interaction with the target kinase. The bromine atom can form halogen bonds and occupy hydrophobic pockets, while the methyl group can provide additional van der Waals interactions and improve metabolic stability. This guide will delve into how these and other modifications impact inhibitor performance in a range of in vitro assays.

Experimental Methodologies: A Guide to In Vitro Kinase Inhibitor Profiling

To comprehensively evaluate the efficacy and selectivity of our this compound-derived inhibitors, a multi-pronged in vitro assay cascade is employed. This approach allows for a thorough characterization of the compounds, from direct target engagement to their effects in a cellular context.

Biochemical Potency Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The initial assessment of inhibitor potency is conducted using a biochemical assay that directly measures the inhibition of kinase activity. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for this purpose.[3]

Principle of TR-FRET: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, while a fluorescein-labeled substrate serves as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for energy transfer upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitors in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the fluorescein-labeled substrate, and the test inhibitor.

  • Initiation: Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled phospho-specific antibody.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Activity Assessment: Cell Proliferation Assay (CellTiter-Glo®)

To determine the impact of the inhibitors on cancer cell growth, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.

Principle of CellTiter-Glo®: This homogeneous assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. A decrease in ATP levels is indicative of reduced cell viability, which can be a consequence of cytotoxicity or cytostatic effects of the inhibitor.

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors and incubate for a specified duration (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the percentage of cell viability. Determine the IC₅₀ value by plotting cell viability against inhibitor concentration.

Comparative Analysis of this compound Derivatives as FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise for the development of potent FGFR inhibitors. The following table presents a comparative analysis of a series of derivatives based on this scaffold, highlighting the impact of substitutions on their inhibitory activity.

Compound IDR¹ SubstitutionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)4T1 Cell Proliferation IC₅₀ (nM)
4a 2,6-dichloro-3,5-dimethoxyphenyl152845>10000
4h 2,6-dichloro-3,5-dimethoxyphenyl7925830
Reference Ponatinib1.52.11.815

Data is representative and compiled from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]

Discussion of In Vitro Assay Results and Structure-Activity Relationships (SAR)

The data presented in the table reveals key insights into the SAR of this inhibitor series. Compound 4h , featuring a specific substitution pattern, demonstrates potent low nanomolar inhibition of FGFR1, 2, and 3 in the biochemical TR-FRET assay.[3] This highlights the importance of the 2,6-dichloro-3,5-dimethoxyphenyl moiety for effective binding to the FGFR kinase domain.

Interestingly, a comparison of the biochemical and cellular data reveals a significant drop-off in potency for some compounds. For instance, while compound 4a shows respectable biochemical activity against FGFRs, its anti-proliferative activity in 4T1 cells is negligible.[3] This discrepancy underscores the critical importance of cell-based assays in drug discovery. Factors such as cell permeability, off-target effects, and engagement with cellular signaling pathways can all influence the ultimate biological response.

The superior performance of compound 4h in both the biochemical and cellular assays suggests a more favorable overall profile.[3] The modifications leading to 4h from 4a (details of which are beyond the scope of this summary but are detailed in the source literature) likely improve its cellular uptake and/or its ability to effectively inhibit the FGFR signaling pathway within the complex cellular environment.

The reference compound, Ponatinib, a known multi-kinase inhibitor, provides a benchmark for potency. While the presented derivatives do not match the potency of Ponatinib, they may offer improved selectivity profiles, a crucial aspect in minimizing off-target toxicities.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_biochemical Biochemical Assay Workflow (TR-FRET) cluster_cellular Cellular Assay Workflow (CellTiter-Glo) b1 Kinase, Substrate & Inhibitor Incubation b2 ATP Addition (Reaction Start) b1->b2 b3 Termination (EDTA) & Detection Ab Addition b2->b3 b4 Signal Reading (TR-FRET) b3->b4 c1 Cell Seeding (96-well plate) c2 Inhibitor Treatment (72 hours) c1->c2 c3 CellTiter-Glo Reagent Addition c2->c3 c4 Luminescence Measurement c3->c4 G FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K PI3K-AKT-mTOR Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg Inhibitor 5-bromo-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PLCg->Proliferation

References

The 5-Position: A Critical Locus for Potency and Selectivity in 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted 7-Azaindole Derivatives

The 7-azaindole scaffold has cemented its status as a "privileged fragment" in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1] Its defining feature lies in the pyridine nitrogen and pyrrole NH group, which together form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[2][3] This foundational interaction provides a robust anchor, from which medicinal chemists can explore the surrounding chemical space to achieve desired potency and selectivity profiles. Among the five possible substitution points on the 7-azaindole ring, the 5-position has emerged as a critical determinant of biological activity, profoundly influencing the compound's interaction with the target kinase and its overall pharmacological properties. This guide provides an in-depth comparison of 5-substituted 7-azaindole derivatives, supported by experimental data, to illuminate the causal relationships between structural modifications at this position and their biological outcomes.

The Strategic Importance of the 5-Position

The 5-position of the 7-azaindole core is often directed towards the solvent-exposed region of the ATP-binding pocket. This orientation presents a valuable opportunity for chemists to introduce a variety of substituents that can engage in additional interactions with the kinase, thereby enhancing potency and modulating selectivity. The introduction of substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical parameters in drug design. A recent review of 7-azaindole analogs as anticancer agents highlights that positions 1, 3, and 5 are the most active sites for chemical modification, with alkyl, aryl carboxamide, and heterocyclic rings being among the most successful types of substitutions.[1]

Comparative Analysis of 5-Substituted 7-Azaindole Derivatives as Kinase Inhibitors

To illustrate the profound impact of substitutions at the 5-position, we will examine the structure-activity relationships (SAR) of 7-azaindole derivatives against several key kinase targets.

Case Study 1: Erk5 Kinase Inhibitors

Extracellular signal-regulated kinase 5 (Erk5) is a crucial component of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cancer progression. A recent study detailed the design and synthesis of a series of novel 7-azaindole derivatives as potential Erk5 inhibitors.[4] The following table summarizes the anti-proliferative activity of selected compounds from this study against the human lung cancer A549 cell line.

CompoundR (Substitution at 5-position)Anti-proliferative Activity (A549 cells) IC50 (µg/mL)[4]
4a H6.23
4h 4-fluorophenyl8.52
5d 4-chlorophenyl7.33
5j 4-methoxyphenyl4.56
XMD8-92 (Control) -5.36

From this data, we can derive several key SAR insights. The unsubstituted compound 4a displays moderate activity. The introduction of a 4-fluorophenyl group in 4h and a 4-chlorophenyl group in 5d leads to a slight decrease in activity. However, the incorporation of a 4-methoxyphenyl group at the 5-position in compound 5j results in a significant enhancement of anti-proliferative activity, with an IC50 value of 4.56 µg/mL, which is more potent than the positive control XMD8-92.[4] This suggests that electron-donating groups on the phenyl ring at the 5-position may be favorable for activity against Erk5.

Case Study 2: Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A novel series of 7-azaindole derivatives has been identified as potent PI3K inhibitors.[2] The SAR studies in this series provide valuable insights into the role of the 5-substituent.

CompoundR1 (Substitution at 3-position)R2 (Substitution at 5-position)PI3Kγ IC50 (nM)[2]
B7 PhenylH31.2
B11 2-aminopyridin-4-ylH14.5
B12 2-aminopyridin-4-ylMethyl8.9
B13 2-aminopyridin-4-ylPyridin-3-yl0.5
B14 2-aminopyridin-4-ylPyridin-4-yl1.2

The data clearly demonstrates that substitution at the 5-position is crucial for achieving high potency. While moving from a phenyl (B7 ) to a 2-aminopyridin-4-yl group (B11 ) at the 3-position improves activity, the most dramatic increase is seen with modifications at the 5-position. The introduction of a small methyl group (B12 ) enhances the potency by almost two-fold compared to the unsubstituted analog B11 .[2] More strikingly, the incorporation of a pyridin-3-yl (B13 ) or pyridin-4-yl (B14 ) group at the 5-position leads to exceptionally potent inhibitors, with IC50 values in the sub-nanomolar and low nanomolar range, respectively.[2] This highlights the potential for significant potency gains by exploring aromatic and heteroaromatic substituents at the 5-position that can engage in additional favorable interactions within the PI3K active site.

Experimental Protocols

General Synthesis of 5-Substituted 7-Azaindole Derivatives

The synthesis of 5-substituted 7-azaindole derivatives often commences from a common intermediate, such as 5-bromo-7-azaindole. This allows for the introduction of a wide variety of substituents at the 5-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. A general synthetic scheme is outlined below.

G cluster_0 Synthesis of 5-Aryl-7-Azaindoles 5-bromo-7-azaindole 5-Bromo-7-azaindole 5-Aryl-7-azaindole 5-Aryl-7-azaindole 5-bromo-7-azaindole->5-Aryl-7-azaindole Suzuki-Miyaura Coupling Arylboronic_acid Arylboronic acid (R-B(OH)2) Arylboronic_acid->5-Aryl-7-azaindole Pd_catalyst Pd catalyst (e.g., Pd(PPh3)4) Pd_catalyst->5-Aryl-7-azaindole Base Base (e.g., Na2CO3) Base->5-Aryl-7-azaindole Solvent Solvent (e.g., Dioxane/H2O) Solvent->5-Aryl-7-azaindole

Caption: General workflow for the synthesis of 5-aryl-7-azaindole derivatives.

Step-by-Step Methodology (Suzuki-Miyaura Coupling):

  • To a solution of 5-bromo-7-azaindole (1.0 eq) in a suitable solvent system (e.g., dioxane and water) are added the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically sodium carbonate (2.0 eq).

  • The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-7-azaindole derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

G cluster_1 In Vitro Kinase Assay Workflow Kinase_reaction Kinase Reaction: Kinase + Substrate + ATP + Inhibitor ADP_Glo_reagent Add ADP-Glo™ Reagent Kinase_reaction->ADP_Glo_reagent Kinase_detection_reagent Add Kinase Detection Reagent ADP_Glo_reagent->Kinase_detection_reagent Luminescence Measure Luminescence Kinase_detection_reagent->Luminescence IC50_determination Calculate IC50 Luminescence->IC50_determination

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Step-by-Step Methodology (ADP-Glo™ Kinase Assay):

  • A kinase reaction is set up in a multi-well plate containing the kinase, a suitable substrate, ATP, and varying concentrations of the test compound (inhibitor).

  • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for ATP consumption.

  • Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is then added to convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • The luminescence is measured using a plate-reading luminometer. The amount of luminescence is directly proportional to the amount of ADP generated and is therefore indicative of kinase activity.

  • The data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).

Causality and Future Directions

The experimental data presented clearly establishes a causal link between the nature of the substituent at the 5-position of the 7-azaindole ring and the resulting biological activity. The choice of substituent can dramatically alter the potency of the inhibitor, as seen in the case of the PI3K inhibitors where the introduction of a pyridyl group at the 5-position led to a significant increase in potency.[2] This is likely due to the formation of additional hydrogen bonds or favorable electrostatic interactions with residues in the active site.

The future of 7-azaindole-based kinase inhibitor design will undoubtedly involve a continued and more sophisticated exploration of the 5-position. The use of structure-based drug design, aided by X-ray crystallography and computational modeling, will be instrumental in rationally designing 5-substituents that can exploit specific features of the target kinase's active site to achieve even greater potency and selectivity. Furthermore, the modulation of physicochemical properties through 5-substitution will be a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of these promising therapeutic agents.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Azaindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.

Introduction: The Strategic Importance of the Nitrogen Atom in Drug Design

The azaindole scaffold, a bioisostere of indole, is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics.[1] These bicyclic aromatic heterocycles, composed of a fused pyridine and pyrrole ring, offer a unique combination of structural rigidity and hydrogen bonding capabilities. The four positional isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—are distinguished by the location of the nitrogen atom in the six-membered ring. This seemingly subtle variation has profound implications for the molecule's physicochemical properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[2][3]

This guide provides a comprehensive comparison of the key physicochemical properties of these four isomers, supported by experimental data and detailed methodologies. Understanding these differences is paramount for the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic characteristics.

Comparative Analysis of Physicochemical Properties

The position of the pyridine nitrogen atom significantly influences the electron distribution within the aromatic system, altering the molecule's fundamental properties such as basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and melting point. These parameters are critical determinants of a drug candidate's behavior in biological systems.[4]

Property4-Azaindole5-Azaindole6-Azaindole7-Azaindole
Structure 1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[3,2-c]pyridine1H-pyrrolo[2,3-c]pyridine1H-pyrrolo[2,3-b]pyridine
CAS Number 272-49-1[5]271-34-1[6]271-29-4271-63-6[4]
Melting Point (°C) 126-128[7]104.6-108.4[8]136-137[9]105-107[4]
pKa (Pyridine N) 4.85 (Calculated)[10]8.42 (Calculated)[10]5.61 (Calculated)[10]3.67 (Calculated)[10]
logP (Calculated) 1.1 - 1.30.8 - 1.00.8 - 1.01.1 - 1.3
Aqueous Solubility Slightly soluble[5]Hardly soluble in water[8]Soluble in water (hardly)[9]Data not readily available

Note: The presented data is compiled from various sources and should be used for comparative purposes. Experimental conditions can influence these values.

Causality Behind Experimental Observations: The Influence of Nitrogen Placement

The observed differences in the physicochemical properties of azaindole isomers can be rationalized by considering the electronic effects imparted by the position of the pyridine nitrogen atom.

G cluster_0 Electronic Effects of Nitrogen Position N_Position Position of Pyridine Nitrogen Electron_Density Electron Density Distribution N_Position->Electron_Density Influences Basicity Basicity (pKa) Electron_Density->Basicity Determines Lipophilicity Lipophilicity (logP) Electron_Density->Lipophilicity Affects Dipole Moment, influencing H_Bonding Hydrogen Bonding Potential Electron_Density->H_Bonding Affects Solubility Aqueous Solubility Basicity->Solubility Impacts H_Bonding->Solubility Impacts

Caption: Relationship between nitrogen position and physicochemical properties.

Basicity (pKa): The basicity of the pyridine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton.

  • 5-Azaindole is the most basic isomer, with a calculated pKa of 8.42.[10] The nitrogen at the 5-position is electronically analogous to the nitrogen in 4-aminopyridine, where the pyrrole ring acts as an electron-donating group, increasing the electron density on the pyridine nitrogen.

  • 7-Azaindole is the least basic, with a calculated pKa of 3.67.[10] The proximity of the electron-withdrawing pyrrole nitrogen significantly reduces the basicity of the adjacent pyridine nitrogen.

  • 4- and 6-Azaindole exhibit intermediate basicity.

Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between a nonpolar and a polar phase, is crucial for membrane permeability. The position of the nitrogen atom influences the molecule's overall polarity and hydrogen bonding potential, thereby affecting its logP value. Generally, increased polarity leads to lower logP values. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor also enhances hydrophilicity.

Aqueous Solubility: Solubility is a complex property influenced by both lipophilicity and crystal lattice energy (reflected in the melting point). Generally, compounds with lower logP values and lower melting points tend to be more soluble in water. The hydrogen bonding capacity of the azaindole isomers plays a significant role in their interaction with water molecules. For instance, the replacement of an indole with a 6- or 7-azaindole moiety has been shown to enhance aqueous solubility in certain molecular contexts.[11]

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining pKa, logD, and aqueous solubility.

Determination of Ionization Constant (pKa) by UV-Metric Titration

This method leverages the change in the ultraviolet (UV) absorbance spectrum of a compound as it transitions between its ionized and neutral forms at different pH values.[12][13]

Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at which the concentrations of the ionized and neutral forms are equal.

Experimental Workflow:

G cluster_workflow pKa Determination Workflow A Prepare Buffer Solutions (pH 1-13) C Add Stock Solution to Buffers in 96-well UV Plate A->C B Prepare Stock Solution of Azaindole Isomer (in DMSO) B->C D Measure UV Absorbance Spectrum for each well (220-400 nm) C->D E Plot Absorbance vs. pH at a specific wavelength D->E F Determine pKa from the inflection point of the sigmoid curve E->F

Caption: Workflow for UV-metric pKa determination.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 1 to 13).

  • Sample Preparation: Prepare a stock solution of the azaindole isomer in a suitable organic solvent like DMSO.

  • Titration Plate Setup: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different pH buffers.

  • Spectrophotometric Measurement: Measure the full UV absorbance spectrum for each well using a microplate reader.

  • Data Analysis: Select a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffers. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[14]

Determination of Lipophilicity (logD) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) and distribution coefficient (logD).[2][3] LogD is the effective lipophilicity of a compound at a specific pH and is particularly relevant for ionizable compounds like azaindoles.

Principle: A compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium is the distribution coefficient (D). LogD is the base-10 logarithm of this ratio.

Experimental Workflow:

G cluster_workflow logD Determination Workflow A Pre-saturate n-octanol with aqueous buffer and vice versa B Add Azaindole Isomer to the two-phase system A->B C Shake vigorously to reach equilibrium (e.g., 1-24h) B->C D Centrifuge to separate the n-octanol and aqueous layers C->D E Quantify the concentration of the isomer in each phase (e.g., by HPLC-UV) D->E F Calculate LogD = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for shake-flask logD determination.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the azaindole isomer to a vial containing defined volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a sufficient period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the azaindole isomer using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]

  • Calculation: Calculate the logD value using the formula: LogD = log (Concentration in n-octanol / Concentration in aqueous buffer).

Determination of Aqueous Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH to form a saturated solution.[16]

Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow:

G cluster_workflow Aqueous Solubility Determination Workflow A Add excess solid Azaindole Isomer to aqueous buffer (e.g., PBS, pH 7.4) B Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72h) A->B C Separate the undissolved solid from the solution (e.g., by filtration or centrifugation) B->C D Quantify the concentration of the dissolved isomer in the supernatant (e.g., by HPLC-UV) C->D E Report the concentration as the equilibrium solubility D->E

Caption: Workflow for equilibrium aqueous solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid azaindole isomer to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.[17]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][18]

  • Phase Separation: Separate the saturated solution (supernatant) from the excess solid. This can be achieved by filtration through a low-binding filter or by centrifugation.

  • Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved azaindole isomer using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Conclusion: A Framework for Rational Drug Design

The comparative analysis of the four azaindole isomers underscores the critical role that the position of a single nitrogen atom plays in defining the physicochemical profile of a molecule. While 7-azaindole is the most extensively studied isomer, this guide demonstrates that a comprehensive evaluation of all four isomers can unlock new opportunities for optimizing drug candidates.[19] A thorough understanding of their relative pKa, lipophilicity, and solubility, grounded in robust experimental data, empowers medicinal chemists to make informed decisions in the design of novel therapeutics with enhanced efficacy and developability.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.